E234G Hype-IN-1
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H9N5O2 |
|---|---|
Molecular Weight |
279.25 g/mol |
IUPAC Name |
2-(furan-3-yl)-5-(6-imidazol-1-yl-3-pyridinyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H9N5O2/c1-2-12(19-5-4-15-9-19)16-7-10(1)13-17-18-14(21-13)11-3-6-20-8-11/h1-9H |
InChI Key |
ODJVBWZFCWFPCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NN=C(O2)C3=COC=C3)N4C=CN=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to HYPE (FICD) and the Constitutively Active E234G Mutant
This guide provides a comprehensive overview of the human Fic protein, Huntingtin Yeast Interacting Partner E (HYPE), also known as FICD. It details its function, the significance of the E234G mutation, and the landscape of its inhibition, with a focus on recently discovered small molecule inhibitors. This document is intended for researchers, scientists, and drug development professionals.
Introduction to HYPE (FICD)
HYPE, or FICD, is the sole Fic (filamentation induced by cAMP) domain-containing protein in the human genome. It is an enzyme located in the endoplasmic reticulum (ER) that plays a critical role in maintaining protein homeostasis (proteostasis) through its AMPylation and deAMPylation activities.[1][2] AMPylation is a post-translational modification involving the covalent transfer of an adenosine monophosphate (AMP) group from an ATP molecule onto a target protein.[1][3]
The primary and most well-studied substrate of HYPE is the ER chaperone BiP (Binding immunoglobulin Protein), also known as GRP78 or HSPA5.[1][2] HYPE-mediated AMPylation of BiP is crucial for regulating the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of misfolded proteins in the ER.[2][4] Under normal conditions, AMPylation of BiP keeps it in an inactive state.[1] However, upon ER stress, BiP is deAMPylated to become an active chaperone, helping to resolve the protein misfolding.[1]
Recent studies have also identified alpha-Synuclein (aSyn), a protein implicated in Parkinson's disease, as another target of HYPE AMPylation.[1][5][6] Modification of alpha-synuclein by HYPE has been shown to reduce its aggregation and toxicity, suggesting a potential therapeutic role for HYPE in neurodegenerative diseases.[5][6]
The E234G Mutation: A Constitutively Active HYPE Variant
The enzymatic activity of HYPE is autoinhibited by an inhibitory alpha-helix containing a critical glutamate residue at position 234 (E234).[2][4][7][8] Mutation of this glutamate to a glycine (E234G) removes this autoinhibition, resulting in a constitutively active or "hyperactive" HYPE enzyme.[2][4][9] This E234G mutant exhibits significantly increased AMPylation activity compared to the wild-type protein and has been instrumental in studying the downstream effects of HYPE hyperactivation.[2][9] Conversely, the E234G mutation has been shown to decrease the deAMPylation activity of HYPE.[2]
The E234G HYPE mutant has been used in various in vitro and cellular studies to investigate the consequences of unrestrained AMPylation on different substrates, including BiP and other chaperones like Hsp40, Hsp70, and Hsp90.[10]
Signaling Pathway and Mechanism of Action
HYPE functions as a key regulator of the UPR. The general mechanism involves the modulation of BiP activity through AMPylation and deAMPylation.
Caption: HYPE's role in the UPR under normal and stress conditions.
Inhibition of HYPE: The Emergence of Small Molecule Inhibitors
Given HYPE's role in various cellular processes and its association with diseases such as protein misfolding disorders, there is significant interest in developing small molecule inhibitors to modulate its activity. While the term "Hype-IN-1" does not appear in the reviewed literature, a novel small-molecule inhibitor of HYPE, designated I2.10 , has been recently identified through a high-throughput screening (HTS) assay.[1][3]
| Compound | Target | Assay Type | IC50 (µM) | Cell Lines Tested | Cytotoxicity | Reference |
| I2.10 | HYPE | Fluorescence Polarization-based HTS | Low micromolar | Human cell lines | Low | [1][3] |
Experimental Protocols
A fluorescence polarization-based HTS assay has been optimized for the discovery of HYPE inhibitors.[1]
Workflow:
Caption: A generalized workflow for identifying HYPE inhibitors.
Methodology: The assay tracks the enzymatic activity of HYPE. The discovery of I2.10 involved screening over 30,000 compounds.[3] Hits were then subjected to further validation through biorthogonal counter-screens to confirm their efficacy against HYPE-mediated AMPylation of BiP.[1][3]
The AMPylation activity of HYPE and its mutants can be assessed in vitro.
Methodology: A common method involves using a radioactive ATP analog, such as α-33P-ATP, as a nucleotide substrate.[10] The reaction mixture includes the purified HYPE enzyme (e.g., HYPE E234G), the target substrate protein (e.g., Hsp70, Hsp40, Hsp90), and the radioactive ATP.[10] The reaction products are then resolved by SDS-PAGE, and the incorporation of the radioactive AMP is detected by autoradiography.[10]
Another method utilizes a chemo-enzymatic tagging approach with a modified ATP analog (e.g., Yn-6-ATP) that allows for subsequent fluorescent labeling, enabling in-gel fluorescence readout.[9]
Conclusion
HYPE (FICD) is a critical regulator of the Unfolded Protein Response through its AMPylation of the ER chaperone BiP. The E234G mutation provides a valuable tool for studying the consequences of hyper-AMPylation. The recent discovery of small molecule inhibitors, such as I2.10, opens new avenues for therapeutic intervention in diseases associated with protein misfolding and ER stress. Further research into the development and characterization of potent and selective HYPE inhibitors holds significant promise for the treatment of various human diseases.
References
- 1. Discovery and validation of a novel inhibitor of HYPE-mediated AMPylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery and validation of a novel inhibitor of HYPE-mediated AMPylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Full Abstract [abstracts.societyforscience.org]
- 5. HYPE protein found to target alpha-synuclein | Parkinson's UK [parkinsons.org.uk]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. Fic and non-Fic AMPylases: protein AMPylation in metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Structure of the Human, FIC-Domain Containing Protein HYPE and Implications for Its Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
E234G HYPE-IN-1: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the mechanism of action of E234G Hype-IN-1, a constitutively active mutant of the enzyme HYPE (Huntingtin Yeast-interacting Partner E), also known as FICD (Fic domain-containing protein). This document consolidates current understanding of its molecular function, role in cellular signaling, and the experimental methodologies used to elucidate its activity.
Core Mechanism of Action: A Tale of Two Functions
HYPE/FICD is a bifunctional enzyme localized to the endoplasmic reticulum (ER) that plays a critical role in maintaining protein homeostasis.[1][2] It primarily functions as an adenylyltransferase (AMPylase) , catalyzing the transfer of adenosine monophosphate (AMP) from an ATP substrate to specific amino acid residues on target proteins.[1][2] However, it also possesses de-adenylyltransferase (de-AMPylase) activity, removing the AMP modification.[3][4]
The switch between these two opposing activities is intricately regulated by the glutamate residue at position 234 (E234).[4] In its wild-type conformation, the E234 residue acts as an intrinsic inhibitor of the AMPylation activity.[1][5][6] The substitution of this glutamate with a glycine residue (E234G) eliminates this autoinhibition, resulting in a constitutively active or "hyperactive" AMPylase that is deficient in its de-AMPylation function.[1][3][4][5][6]
The catalytic mechanism of AMPylation is dependent on a conserved histidine residue (H363) within the Fic domain, which functions as a general base to facilitate the nucleophilic attack of a hydroxyl group from a target protein on the α-phosphate of ATP.[1][2]
The Central Role in the Unfolded Protein Response (UPR)
The primary and most well-characterized substrate of HYPE/FICD is the essential ER chaperone BiP (Binding immunoglobulin protein) , also known as GRP78 or HSPA5.[2][3][5] BiP plays a crucial role in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the ER.[3][5]
By AMPylating BiP, HYPE/FICD modulates its chaperone activity, thereby influencing the UPR signaling cascade.[2][3] The hyperactive E234G mutant, through its persistent AMPylation of BiP, can significantly impact the UPR. Overexpression of the E234G HYPE mutant has been shown to trigger caspase-dependent apoptosis, highlighting its potent effect on cellular fate.[3][7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of HYPE/FICD and its E234G mutant.
| Parameter | Wild-Type HYPE | E234G HYPE Mutant | Reference |
| ADP Dissociation Constant (KD) | 1.5 µM | 160 nM | [1] |
| Relative Activity with Mn2+ vs. Mg2+ | - | ~2-fold higher with Mn2+ | [7] |
| Relative Activity with Mn2+ vs. Ca2+ | - | ~4-fold higher with Mn2+ | [7] |
| Inhibitor | Target | IC50 | Reference |
| Compound C22 (Closantel) | FICDE234G | < 20 µM | [8] |
| Compound C73 (Closantel) | FICDE234G | < 20 µM | [8] |
| Compound C522 (Liothyronine) | FICDE234G | < 20 µM | [8] |
| Compound C83 | FICDE234G | < 20 µM | [8] |
| Compound C84 | FICDE234G | < 20 µM | [8] |
| Compound C53 | FICDE234G | < 20 µM | [8] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the core signaling pathway and a typical experimental workflow for studying this compound.
Caption: Signaling pathway of constitutively active E234G HYPE leading to BiP inactivation and UPR modulation.
Caption: A generalized workflow for conducting in vitro AMPylation assays.
Detailed Experimental Protocols
In Vitro AMPylation Assay
This protocol is adapted from methodologies described in multiple studies.[1][6][9]
Objective: To qualitatively and quantitatively assess the adenylyltransferase activity of E234G HYPE on a target substrate.
Materials:
-
Purified recombinant E234G HYPE enzyme
-
Purified recombinant substrate protein (e.g., BiP)
-
AMPylation buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2 or MnCl2, 1 mM DTT)
-
Labeled ATP:
-
Radioactive: [α-33P]ATP or [α-32P]ATP
-
Fluorescent: Yn-6-ATP or N6-(6-aminohexyl)-ATP-5-FAM
-
-
SDS-PAGE gels
-
Phosphorimager or fluorescence gel scanner
-
Coomassie stain solution
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction includes:
-
1-2 µM E234G HYPE
-
2-5 µM substrate protein
-
1 µL labeled ATP (adjust concentration as needed)
-
AMPylation buffer to a final volume of 20 µL
-
-
Include control reactions:
-
No enzyme control
-
No substrate control (for auto-AMPylation)
-
Inactive mutant control (e.g., E234G/H363A HYPE)
-
-
Initiate the reaction by transferring the tubes to a 30°C water bath.
-
Incubate for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
For radioactive detection:
-
Stain the gel with Coomassie to visualize total protein.
-
Dry the gel.
-
Expose the dried gel to a phosphor screen overnight.
-
Image the screen using a phosphorimager.
-
-
For fluorescent detection:
-
Image the gel directly using a fluorescence scanner at the appropriate excitation/emission wavelengths.
-
Subsequently, stain with Coomassie to visualize total protein.
-
-
Data Analysis: Quantify the band intensities corresponding to the AMPylated substrate and auto-AMPylated HYPE using densitometry software.
Fluorescence Polarization (FP) Assay for High-Throughput Screening
This protocol is based on methods used for inhibitor screening.[6][8]
Objective: To identify and characterize inhibitors of E234G HYPE activity in a high-throughput format.
Materials:
-
Purified E234G HYPE
-
Fluorescently labeled ATP (e.g., N6-(6-aminohexyl)-ATP-5-FAM)
-
AMPylation buffer
-
384-well black, flat-bottom microplates
-
Compound library
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Dispense E234G HYPE (e.g., 2 µM final concentration) in AMPylation buffer into the wells of a 384-well plate.
-
Add compounds from the library to the test wells (e.g., 20 µM final concentration). Include DMSO controls.
-
Incubate the enzyme and compounds for 10-15 minutes at room temperature.
-
Initiate the auto-AMPylation reaction by adding the fluorescent ATP analog (e.g., 250 nM final concentration).
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: A decrease in the FP signal in the presence of a compound indicates inhibition of auto-AMPylation. Calculate Z' and signal-to-background ratios to assess assay quality. Determine IC50 values for hit compounds through dose-response experiments.
Cell-Based Transfection Assay
This protocol is a generalized procedure based on several studies.[3][5][7]
Objective: To investigate the cellular effects of expressing the constitutively active E234G HYPE mutant.
Materials:
-
Mammalian cell line (e.g., HEK293A, HeLa)
-
Cell culture medium and supplements
-
Mammalian expression vector containing the coding sequence for E234G HYPE (often with a fluorescent tag like GFP)
-
Control vectors (e.g., empty vector, vector with wild-type HYPE)
-
Transfection reagent (e.g., Lipofectamine)
-
Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blotting, apoptosis assay kits)
Procedure:
-
Seed cells in multi-well plates to achieve 70-80% confluency on the day of transfection.
-
Prepare DNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for the recommended time.
-
Replace the transfection medium with fresh culture medium.
-
Incubate the cells for 24-48 hours post-transfection.
-
Downstream Analysis:
-
Microscopy: Observe cells for morphological changes and expression of the fluorescently tagged protein.
-
Western Blotting: Lyse the cells and perform Western blotting to confirm the expression of HYPE variants and to assess the phosphorylation status of UPR markers or the levels of apoptosis-related proteins.
-
Apoptosis Assays: Use assays such as TUNEL staining or caspase activity assays to quantify the level of apoptosis induced by E234G HYPE expression.
-
This guide provides a foundational understanding of the this compound mechanism of action for research and development purposes. The provided protocols offer a starting point for the experimental investigation of this important enzyme and its role in cellular physiology and disease.
References
- 1. Crystal Structure of the Human, FIC-Domain Containing Protein HYPE and Implications for Its Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Fic and non-Fic AMPylases: protein AMPylation in metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FICD acts bi-functionally to AMPylate and de-AMPylate the endoplasmic reticulum chaperone BiP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full Abstract [abstracts.societyforscience.org]
- 6. Discovery and validation of a novel inhibitor of HYPE-mediated AMPylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Link between Fic (Filamentation Induced by cAMP)-mediated Adenylylation/AMPylation and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule FICD Inhibitors Suppress Endogenous and Pathologic FICD-Mediated Protein AMPylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Constitutively Active HYPE (FICD) E234G in Modulating the Unfolded Protein Response: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unfolded protein response (UPR) is a critical cellular stress response pathway that maintains proteostasis within the endoplasmic reticulum (ER). A key regulator of the UPR is the ER-resident chaperone BiP (Binding immunoglobulin Protein), also known as GRP78. The activity of BiP is modulated by post-translational modifications, including AMPylation, catalyzed by the enzyme HYPE (Huntingtin Yeast-interacting Partner E), also known as FICD (Fic domain-containing protein). The E234G mutation in HYPE results in a constitutively active enzyme that serves as a powerful tool for investigating the intricate relationship between BiP AMPylation and UPR signaling. This technical guide provides a comprehensive overview of the role of E234G HYPE in the UPR, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of the involved signaling pathways.
Introduction to the Unfolded Protein Response and HYPE (FICD)
The endoplasmic reticulum is the primary site for the synthesis, folding, and modification of secreted and transmembrane proteins. Various physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To counteract this, cells activate the unfolded protein response (UPR), a complex signaling network aimed at restoring proteostasis. The UPR is orchestrated by three main ER-transmembrane sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).
Under basal conditions, these sensors are kept in an inactive state through their association with the master ER chaperone, BiP. Upon ER stress, BiP preferentially binds to unfolded proteins, leading to its dissociation from the UPR sensors and their subsequent activation.
HYPE (FICD) is an ER-resident enzyme that plays a crucial role in regulating BiP activity through reversible AMPylation (adenylylation). Wild-type HYPE possesses bifunctional activity, capable of both adding (AMPylating) and removing (de-AMPylating) AMP from a specific threonine residue (T518) on BiP. The E234 residue in HYPE is part of an autoinhibitory helix; its mutation to glycine (E234G) abolishes this inhibition, resulting in a constitutively active AMPylase. This "hyperactive" E234G HYPE mutant is instrumental in studying the direct consequences of BiP AMPylation on the UPR.
Mechanism of Action: E234G HYPE as a Constitutive AMPylase
Wild-type HYPE's enzymatic activity is tightly regulated. In its default state, it primarily functions as a de-AMPylase, removing AMP from BiP to maintain a pool of active chaperone. The glutamate at position 234 plays a key role in an intramolecular salt bridge that hinders the binding of ATP in a conformation suitable for AMPylation, thus autoinhibiting this activity.
The E234G mutation disrupts this autoinhibitory mechanism, locking HYPE in a conformation that perpetually favors AMPylation. This results in the constitutive transfer of AMP from ATP to BiP's T518 residue. AMPylation of BiP inactivates its chaperone function. Consequently, the overexpression of E234G HYPE leads to a significant accumulation of AMPylated, inactive BiP. This depletion of active BiP mimics a state of severe ER stress, as the UPR sensors are released from their inhibitory association with BiP, leading to the robust activation of all three branches of the UPR.
Signaling Pathways and Logical Relationships
The Core Unfolded Protein Response Signaling Pathways
The three branches of the UPR have distinct downstream signaling cascades that collectively aim to mitigate ER stress.
Caption: Core Unfolded Protein Response (UPR) signaling pathways.
-
IRE1α Pathway: Upon activation, IRE1α's endoribonuclease activity unconventionally splices XBP1 mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and ER-associated degradation (ERAD).
-
PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. Paradoxically, phosphorylated eIF2α also promotes the preferential translation of ATF4, a transcription factor that induces the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.
-
ATF6 Pathway: When released from BiP, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its cytosolic domain. This fragment then moves to the nucleus to act as a transcription factor, upregulating UPR target genes, including chaperones.
Role of E234G HYPE in UPR Activation
The constitutive AMPylation of BiP by E234G HYPE directly triggers the UPR by depleting the pool of active BiP available to inhibit the UPR sensors.
Caption: E234G HYPE-mediated activation of the UPR.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the enzymatic activity of HYPE and its E234G mutant.
Table 1: Comparison of Wild-Type and E234G HYPE Activity
| Parameter | Wild-Type HYPE | E234G HYPE | Reference |
| Auto-AMPylation Activity | Basal/Low | Drastically boosted | |
| ADP Binding Affinity (KD) | 1.5 µM | 160 nM | |
| BiP AMPylation in cells | Does not restore AMPylation in FICD-/- cells | Readily restores AMPylated BiP in FICD-/- cells | |
| UPR Induction | No significant UPR induction | Robust UPR induction |
Table 2: Effect of Mutations on E234G HYPE Auto-AMPylation Activity
| Mutation (in E234G background) | Relative Activity (% of E234G control) | Reference |
| H363A (catalytic His) | ~4-6% | |
| D367A (Mg2+-coordinating Asp) | ~4-6% |
Experimental Protocols
Protein Expression and Purification of HYPE Constructs
This protocol is adapted from methodologies described in the literature for expressing His-tagged HYPE constructs in E. coli.
-
Transformation: Transform pETDuet-1 plasmids containing human His6-tagged HYPE constructs (WT, E234G, etc.) into E. coli BL21(DE3) cells.
-
Culture Growth: Grow transformed cells in Terrific Broth (TB) medium containing 50 µg/mL kanamycin at 37°C with shaking until an optical density at 600 nm (OD600) of 0.8–1.0 is reached.
-
Protein Expression Induction: Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM. Continue to incubate for 16–20 hours at 18°C.
-
Cell Lysis: Harvest bacteria by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES, 250 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. Lyse the cells by sonication.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column extensively with lysis buffer containing increasing concentrations of imidazole. Elute the His-tagged HYPE protein with a high concentration of imidazole (e.g., 250-500 mM).
-
Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.
In Vitro AMPylation Assay
This protocol outlines a typical in vitro AMPylation reaction using radiolabeled ATP.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing AMPylation buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT), the purified substrate protein (e.g., BiP), and the purified HYPE enzyme (e.g., E234G HYPE).
-
Initiation of Reaction: Start the reaction by adding ATP, including a small amount of [α-32P]ATP as a tracer. A typical final ATP concentration is in the µM range.
-
Incubation: Incubate the reaction at a specified temperature (e.g., 25°C or 30°C) for a defined period (e.g., 10-60 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (AMPylated) proteins. Protein loading can be assessed by Coomassie blue staining of the gel.
Experimental Workflow for In Vitro AMPylation Assay
Caption: Workflow for an in vitro AMPylation assay.
Conclusion and Future Directions
The E234G mutant of HYPE (FICD) has proven to be an invaluable molecular tool for dissecting the role of BiP AMPylation in the unfolded protein response. Its constitutive AMPylase activity allows for the direct and specific induction of the UPR, providing a clear model for studying the downstream consequences of depleting active BiP. This has significantly advanced our understanding of how post-translational modification of a master chaperone can initiate a complex cellular stress response.
Future research will likely focus on several key areas. The development of small molecule inhibitors that can specifically target the AMPylation activity of HYPE, including the E234G mutant, holds therapeutic promise for diseases characterized by chronic ER stress. Furthermore, exploring the interplay between HYPE-mediated BiP AMPylation and other post-translational modifications of BiP will provide a more nuanced understanding of UPR regulation. Finally, leveraging the E234G HYPE tool in various disease models will continue to elucidate the specific contributions of the UPR to pathophysiology.
An In-depth Technical Guide on E234G Hype-IN-1 and BiP/GRP78 AMPylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein homeostasis, or proteostasis, within the endoplasmic reticulum (ER) is critical for cellular function and survival. The ER chaperone BiP (Binding immunoglobulin Protein), also known as GRP78 (78-kDa glucose-regulated protein), is a master regulator of this process. It plays a pivotal role in the Unfolded Protein Response (UPR), a signaling network that alleviates ER stress. A key post-translational modification that governs BiP activity is reversible AMPylation, the covalent attachment of adenosine monophosphate (AMP). This modification is catalyzed by the bifunctional ER-resident enzyme FICD (Fic domain-containing protein), also known as HYPE (Huntingtin Yeast Interacting Protein E).
FICD possesses both AMPylating and de-AMPylating capabilities, allowing for a dynamic regulation of BiP function. The switch between these opposing activities is intricately linked to the cellular stress state. A specific mutation in FICD, E234G, disrupts its autoinhibitory mechanism, leading to a constitutively active AMPylase. This has made the E234G variant of FICD a valuable tool for studying the consequences of BiP hyper-AMPylation and for screening for specific inhibitors.
This technical guide provides a comprehensive overview of the interplay between FICD/HYPE, BiP/GRP78 AMPylation, and the development of inhibitors such as E234G Hype-IN-1. It is intended to serve as a resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.
The FICD/HYPE-BiP/GRP78 Axis: A Central Regulator of ER Proteostasis
BiP/GRP78: The Master Chaperone of the ER
BiP/GRP78 is a member of the Hsp70 family of chaperones and is essential for protein folding, assembly, and quality control within the ER. Under normal conditions, BiP binds to and keeps the three main UPR stress sensors—IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6)—in an inactive state. Upon accumulation of unfolded or misfolded proteins (ER stress), BiP is sequestered away to assist in protein refolding, leading to the activation of the UPR signaling pathways.
FICD/HYPE: The Bifunctional Enzyme Regulating BiP Activity
FICD (HYPE) is the sole human Fic domain-containing protein and is localized to the ER. It uniquely possesses both AMPylase and de-AMPylase activity towards BiP.
-
AMPylation: In the absence of ER stress, FICD AMPylates BiP at a specific threonine residue (Thr518). This modification inactivates BiP's chaperone function, creating a readily available pool of inactive chaperone.
-
De-AMPylation: Upon the onset of ER stress, FICD switches to its de-AMPylase activity, removing the AMP moiety from BiP. This rapid reactivation of BiP enhances the cell's capacity to cope with the increased load of unfolded proteins.
The switch between these two activities is regulated by the glutamate residue at position 234 (E234) within an autoinhibitory helix of FICD.
The E234G Mutation: A Constitutively Active AMPylase
Substitution of the glutamate at position 234 with a glycine (E234G) disrupts the autoinhibitory mechanism of FICD. This results in a constitutively active enzyme that predominantly AMPylates BiP, irrespective of the cellular stress level. The FICD E234G mutant is a critical research tool for:
-
Investigating the downstream consequences of sustained BiP AMPylation.
-
High-throughput screening (HTS) for inhibitors of FICD's AMPylase activity.
This compound: A Novel Inhibitor of FICD/HYPE-mediated AMPylation
The dysregulation of BiP AMPylation has been implicated in various diseases, including neurodegenerative disorders and diabetes. This has spurred the development of small molecule inhibitors targeting FICD/HYPE.
Discovery and Properties of Hype-IN-1 (I2.10)
Through a fluorescence polarization-based high-throughput screen, a novel inhibitor of HYPE-mediated AMPylation, designated I2.10, was discovered.[1] This compound, which can be referred to as this compound in the context of its target, exhibits several promising characteristics:
-
Potency: It demonstrates low micromolar bioactivity.[1]
-
Low Cytotoxicity: The inhibitor shows low toxicity in human cell lines.[1]
-
Therapeutic Potential: Its ability to modulate HYPE-directed AMPylation of BiP makes it a promising lead compound for the development of therapeutics for protein misfolding diseases.[1]
Quantitative Data on FICD/HYPE Inhibitors
While the precise IC50 value for this compound (I2.10) is stated to be in the low micromolar range, specific numerical data from the primary literature is not yet widely available.[1] However, research on other small molecule inhibitors of FICD provides insight into the achievable potency.
| Compound | Target | Assay Type | Effect | Reference |
| I2.10 (this compound) | HYPE (FICD) | Fluorescence Polarization HTS | Low micromolar IC50 | [1] |
| C22 | Endogenous FICD | Cellular BiP AMPylation | ~80% inhibition at 10 µM | [2] |
| C73 | Endogenous FICD | Cellular BiP AMPylation | ~80% inhibition at 10 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and BiP/GRP78 AMPylation.
In Vitro AMPylation Assay using Radiolabeled ATP
This protocol is adapted for detecting the AMPylation of a substrate protein by HYPE/FICD using α-³²P-ATP.
Materials:
-
Purified recombinant HYPE/FICD (e.g., E234G mutant)
-
Purified recombinant substrate protein (e.g., BiP)
-
10x AMPylation Buffer (500 mM HEPES, 100 mM MnCl₂, pH 7.5)
-
α-³²P-ATP
-
4x SDS-PAGE Loading Buffer
-
Protein Storage Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol)
-
SDS-PAGE gels
-
Phosphor screen or autoradiography film
Procedure:
-
Prepare the reaction mixture in a 1.5 ml microcentrifuge tube on ice. For a 20 µl final volume:
-
ddH₂O to 20 µl
-
2 µl of 10x AMPylation Buffer
-
2 µg of purified HYPE/FICD enzyme
-
10-20 µg of purified substrate protein
-
2.5 µCi of α-³²P-ATP
-
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Quench the reaction by adding an appropriate volume of 4x SDS-PAGE Loading Buffer.
-
Heat the samples at 95°C for 10 minutes.
-
Centrifuge briefly to collect the sample at the bottom of the tube.
-
Load the samples onto an SDS-PAGE gel and run according to standard procedures.
-
After electrophoresis, stain the gel with Coomassie Blue to visualize total protein loading and then destain.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to detect the radiolabeled (AMPylated) proteins.
Fluorescence Polarization (FP) High-Throughput Screening (HTS) Assay for HYPE/FICD Inhibitors
This protocol outlines the general steps for an FP-based HTS assay to identify inhibitors of HYPE/FICD auto-AMPylation.
Materials:
-
Purified recombinant HYPE/FICD E234G
-
Fluorescent ATP analog (e.g., N6-(6-Aminohexyl)-ATP-5-FAM, FL-ATP)
-
AMPylation Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT)
-
Compound library dissolved in DMSO
-
384-well black, flat-bottom microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Optimization:
-
Determine the optimal concentrations of HYPE E234G and FL-ATP to achieve a stable and robust FP signal window. A typical starting point is 1 µM HYPE E234G and 250 nM FL-ATP.
-
-
HTS Protocol:
-
Dispense the HYPE E234G enzyme in AMPylation buffer into the wells of a 384-well plate.
-
Add compounds from the library to the test wells (final concentration typically 10-20 µM). Add DMSO to control wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding FL-ATP to all wells.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
Measure the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the high (enzyme + DMSO) and low (buffer only or wild-type enzyme) controls.
-
Identify hits based on a predefined inhibition threshold.
-
Validate hits through dose-response curves to determine IC50 values.
-
Analysis of BiP AMPylation by Native-PAGE
This method allows for the separation of AMPylated and non-AMPylated forms of BiP based on their different charge and conformation.
Materials:
-
Cell lysates or purified BiP samples
-
Native-PAGE gel system (e.g., Bio-Rad Mini-PROTEAN)
-
Tris-Glycine running buffer (pH 8.3-8.9)
-
3x Native Loading Dye (240 mM Tris-HCl pH 6.8, 30% glycerol, 0.03% Bromophenol blue)
-
Western blotting apparatus and reagents
-
Anti-BiP antibody
Procedure:
-
Gel Preparation:
-
Pour a 7.5% separating gel and a 4.5% stacking gel (both Tris-buffered at pH 8.8).
-
-
Sample Preparation:
-
For cell lysates, prepare under non-denaturing conditions.
-
Add 3x Native Loading Dye to the samples.
-
Centrifuge samples briefly before loading.
-
-
Electrophoresis:
-
Load 30-50 µg of lysate or 5 µg of purified protein per lane.
-
Run the gel at a constant voltage (e.g., 120 V) for approximately 2 hours.
-
-
Analysis:
-
For purified protein, the gel can be stained with Coomassie Blue.
-
For cell lysates, transfer the proteins to a PVDF membrane using a transfer buffer containing 0.04% SDS and no methanol.
-
Perform Western blotting using an anti-BiP antibody to detect the different BiP species. The AMPylated form of BiP typically migrates faster on native-PAGE.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Unfolded Protein Response (UPR) Signaling Pathway.
Caption: The dual role of FICD in regulating BiP AMPylation.
Caption: High-throughput screening workflow for FICD/HYPE inhibitors.
Conclusion
The dynamic regulation of BiP/GRP78 activity through FICD/HYPE-mediated AMPylation and de-AMPylation is a sophisticated mechanism for maintaining ER proteostasis. The constitutively active E234G mutant of FICD has been instrumental in dissecting this pathway and has facilitated the discovery of novel inhibitors. This compound (I2.10) represents a promising starting point for the development of therapeutics aimed at correcting defects in the UPR and treating diseases associated with ER stress. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further explore this exciting area of cellular regulation and therapeutic intervention.
References
An In-depth Technical Guide to the Discovery and Characterization of Hype-IN-1 (I2.10): An Inhibitor of E234G HYPE-mediated AMPylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human enzyme Huntingtin Yeast Interacting Partner E (HYPE), also known as FicD, plays a critical role in maintaining endoplasmic reticulum (ER) proteostasis through the post-translational modification of the chaperone BiP (Binding immunoglobulin Protein), also known as GRP78 or HSPA5. HYPE catalyzes the AMPylation of BiP, a process involving the covalent transfer of an adenosine monophosphate (AMP) group from ATP to a specific residue on the substrate protein. This modification acts as a molecular switch, modulating BiP's chaperone activity and thereby influencing the Unfolded Protein Response (UPR), a key signaling pathway in managing ER stress.[1]
Given the involvement of HYPE in cellular stress responses, it has emerged as a potential therapeutic target for a variety of protein misfolding diseases, including neurodegenerative disorders and certain forms of diabetes.[2] The discovery of small molecule inhibitors of HYPE is therefore of significant interest for both basic research and drug development.
This technical guide provides a comprehensive overview of the discovery and characterization of Hype-IN-1 (also referred to as I2.10) , a novel inhibitor of HYPE-mediated AMPylation. The inhibitor was identified through a high-throughput screen utilizing a constitutively active mutant of HYPE, E234G HYPE . The E234G mutation prevents the auto-inhibition of HYPE, leading to enhanced adenylyltransferase activity, making it an ideal tool for in vitro inhibitor screening.[3]
Discovery of Hype-IN-1 (I2.10)
Hype-IN-1 (I2.10) was discovered through a comprehensive high-throughput screening (HTS) campaign designed to identify inhibitors of HYPE's AMPylation activity. The screening utilized a fluorescence polarization (FP)-based assay, a robust and sensitive method for monitoring molecular interactions in a high-throughput format.
The constitutively active E234G HYPE mutant was employed in the screen to ensure a strong and consistent AMPylation signal. A library of over 30,000 compounds was screened, leading to the identification of several promising lead candidates, including the novel AMPylase inhibitor designated as I2.10.[4]
Below is a graphical representation of the experimental workflow for the discovery of Hype-IN-1 (I2.10).
Characterization of Hype-IN-1 (I2.10)
Following its identification, Hype-IN-1 (I2.10) underwent a series of biochemical and cellular characterization assays to validate its activity and assess its potential as a therapeutic agent.
The inhibitory potency of Hype-IN-1 (I2.10) against HYPE-mediated AMPylation was determined through dose-response experiments. The half-maximal inhibitory concentration (IC50) was established to be in the low micromolar range, indicating a potent inhibition of the enzyme's activity.[4]
| Parameter | Value | Assay |
| IC50 | Low micromolar | Fluorescence Polarization Assay |
Table 1: Biochemical activity of Hype-IN-1 (I2.10).
The cytotoxic effects of Hype-IN-1 (I2.10) were evaluated in human cell lines. The results indicated low cytotoxicity, suggesting that the inhibitor is well-tolerated by cells at concentrations effective for inhibiting HYPE.[4]
| Cell Line(s) | Result |
| Human cell lines | Low cytotoxicity |
Table 2: Cytotoxicity profile of Hype-IN-1 (I2.10).
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the discovery and characterization of Hype-IN-1 (I2.10).
This assay measures the change in polarization of a fluorescently labeled ATP analog upon its incorporation into a larger protein, E234G HYPE, through auto-AMPylation. Small molecule inhibitors that prevent this reaction will result in a decrease in the fluorescence polarization signal.
Materials:
-
E234G HYPE enzyme
-
Fluorescent ATP analog (e.g., Fl-ATP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
384-well black, low-volume microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Dispense test compounds to the 384-well microplates.
-
Add a solution of E234G HYPE to each well.
-
Incubate for a defined period at room temperature to allow for compound-enzyme interaction.
-
Initiate the AMPylation reaction by adding the fluorescent ATP analog.
-
Incubate the reaction for a specified time at 30°C.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the percentage of inhibition based on positive (no inhibitor) and negative (no enzyme) controls.
This orthogonal assay provides a direct visualization of the AMPylation of a substrate protein.
Materials:
-
Wild-type HYPE or E234G HYPE
-
Substrate protein (e.g., BiP)
-
Fluorescent ATP analog (Fl-ATP)
-
Reaction buffer
-
SDS-PAGE loading dye
-
Polyacrylamide gels
-
Fluorescence gel imager
Procedure:
-
Set up the AMPylation reaction containing HYPE, the substrate protein, and the test compound in the reaction buffer.
-
Pre-incubate the mixture at room temperature.
-
Initiate the reaction by adding Fl-ATP.
-
Incubate the reaction at 30°C.
-
Quench the reaction by adding SDS-PAGE loading dye and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescence gel imager.
This highly sensitive assay uses a radiolabeled ATP analog to detect AMPylation.
Materials:
-
HYPE enzyme
-
Substrate protein
-
α-32P-ATP
-
Reaction buffer
-
SDS-PAGE loading dye
-
Polyacrylamide gels
-
Phosphorimager screen and scanner
Procedure:
-
Follow the same initial steps as the in-gel fluorescence assay, but use α-32P-ATP instead of a fluorescent analog.
-
After SDS-PAGE, dry the gel.
-
Expose the dried gel to a phosphorimager screen.
-
Scan the screen to visualize the radiolabeled proteins.
Signaling Pathway and Logical Relationships
HYPE is a key regulator of the Unfolded Protein Response (UPR). Under conditions of ER stress, the accumulation of unfolded proteins leads to the activation of UPR signaling pathways. HYPE modulates this response by AMPylating the chaperone BiP. The inhibition of HYPE by Hype-IN-1 (I2.10) is expected to prevent the inactivation of BiP, thereby enhancing the cell's capacity to manage ER stress.
Conclusion
The discovery and characterization of Hype-IN-1 (I2.10) represent a significant advancement in the development of chemical probes to study the function of HYPE and as a potential starting point for the development of therapeutics for diseases associated with ER stress. This in-depth technical guide provides the foundational information for researchers and drug development professionals to understand the core aspects of this novel inhibitor, from its high-throughput discovery to its initial biochemical and cellular characterization. The detailed experimental protocols and pathway diagrams offer a practical resource for further investigation and development in this promising area of research.
References
- 1. A Novel Link between Fic (Filamentation Induced by cAMP)-mediated Adenylylation/AMPylation and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - HYPE-mediated AMPylation as a Novel Therapeutic for Neurodegeneration - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. Early Events in the Endoplasmic Reticulum Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Constitutively Active HYPE (FICD E234G) in Mammalian Cells: A Technical Guide to its Substrates and Regulatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the constitutively active E234G mutant of the human FIC domain-containing protein HYPE (Huntingtin Yeast Interacting Partner E), also known as FICD. The E234G mutation locks the enzyme in a hyperactive state, making it a valuable tool for studying the process of AMPylation—the covalent attachment of adenosine monophosphate (AMP) to a protein substrate. This document details the known substrates of HYPE E234G in mammalian cells, presents quantitative data on its activity, outlines key experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to HYPE/FICD and the E234G Mutation
HYPE (FICD) is a bifunctional enzyme localized to the endoplasmic reticulum (ER) that plays a crucial role in maintaining protein homeostasis. In its wild-type form, it can both add (AMPylate) and remove (deAMPylate) AMP from its substrates. This dual activity is tightly regulated. The switch between these opposing functions is influenced by the oligomeric state of the enzyme and is governed by the regulatory residue Glutamate-234 (E234).[1] Under normal conditions, wild-type HYPE exists predominantly as a dimer with deAMPylation activity. The E234G mutation prevents this autoinhibition, resulting in a constitutively active, monomeric enzyme that primarily functions as an AMPylase.[1] This hyperactive mutant has been instrumental in identifying substrates and elucidating the downstream consequences of unregulated AMPylation.
Identified Substrates of HYPE E234G in Mammalian Cells
The primary and most well-characterized substrate of HYPE E234G is the essential ER chaperone BiP (Binding immunoglobulin Protein), also known as GRP78.[1][2] However, proteomic studies are expanding the list of potential targets.
| Substrate Protein | Cellular Location | Function | Notes on AMPylation |
| BiP/GRP78 | Endoplasmic Reticulum | Key regulator of the Unfolded Protein Response (UPR), protein folding and assembly. | AMPylation by HYPE E234G at Threonine-518 inactivates BiP's chaperone function, leading to ER stress and UPR activation.[3] |
| Cathepsin B (CTSB) | Lysosomes | Cysteine protease involved in protein degradation and antigen processing. | Identified as a novel target of HYPE E234G. AMPylation occurs on cysteine residues within the catalytic site.[1] |
| Various | Multiple | Diverse cellular processes including metabolism and proteostasis. | A chemical-proteomic study identified 58 AMPylated proteins in three different cancer cell lines, though direct modification by HYPE was not confirmed for all.[1] |
| Various | Multiple | Cytoskeletal remodeling and vesicular transport. | A study in a neuroblastoma cell line under ER stress identified 145 AMPylated proteins, suggesting a significant role for AMPylation in neuronal cells.[1] |
Quantitative Data on HYPE E234G Activity
Quantitative analysis of HYPE E234G activity has been crucial for screening for inhibitors and understanding its enzymatic properties.
| Assay Type | Parameter | Value | Context |
| In Vitro Fluorescence Polarization | IC50 for Compound C22 | < 20 µM | Inhibition of HYPE E234G auto-AMPylation.[4] |
| In Vitro Fluorescence Polarization | IC50 for Compound C73 | < 20 µM | Inhibition of HYPE E234G auto-AMPylation.[4] |
| In Vitro AMPylation Assay | Relative Activity | ~2-fold increase with Mn2+ | Comparison of HYPE E234G activity in the presence of different divalent cations (Mn2+ vs. Mg2+). |
| Cell-Based Assay | LD50 for Compound C22 | 88 - 190.3 µM | Cytotoxicity in HeLa, A549, and SK-N-SH cell lines.[4] |
| Cell-Based Assay | LD50 for Compound C73 | 88 - 190.3 µM | Cytotoxicity in HeLa, A549, and SK-N-SH cell lines.[4] |
Signaling Pathways and Mechanisms
The activity of HYPE E234G is intrinsically linked to the Unfolded Protein Response (UPR). By inactivating BiP, HYPE E234G mimics a state of intense ER stress, leading to the activation of the UPR's signaling arms.
Caption: Signaling pathway of HYPE E234G leading to UPR activation.
The mutation at position 234 from glutamate to glycine is critical for the hyperactivity of the enzyme. This single amino acid change disrupts an autoinhibitory salt bridge, leading to a conformational change that favors the monomeric, AMPylation-competent state.
References
- 1. Fic and non-Fic AMPylases: protein AMPylation in metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. FICD acts bi-functionally to AMPylate and de-AMPylate the endoplasmic reticulum chaperone BiP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule FICD Inhibitors Suppress Endogenous and Pathologic FICD-Mediated Protein AMPylation - PMC [pmc.ncbi.nlm.nih.gov]
Subject: In-depth Technical Guide on the Physiological Consequences of E234G Hype-IN-1 Expression
To: Researchers, Scientists, and Drug Development Professionals
A comprehensive review of publicly available scientific literature and databases has revealed no specific information regarding "E234G Hype-IN-1." This suggests that "Hype-IN-1" may be a novel or internal designation for a protein that is not yet described in published research. Consequently, the physiological consequences of the E234G mutation in this specific context have not been publicly documented.
The lack of available data prevents the creation of an in-depth technical guide, the summarization of quantitative data, the detailing of experimental protocols, or the visualization of signaling pathways as requested.
Further investigation into the origin and nature of the "Hype-IN-1" protein is necessary before a thorough analysis of any of its variants, such as E234G, can be conducted. We recommend consulting internal documentation or primary researchers who may be working on this specific protein for further information.
An In-Depth Technical Guide to the Cellular Localization and Expression of E234G Hype-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hype-IN-1, more formally known as Huntingtin yeast partner E (HYPE) or Fic domain-containing protein (FICD), is a key regulator of endoplasmic reticulum (ER) homeostasis. The E234G mutation within HYPE results in a constitutively active form of the enzyme, referred to here as E234G Hype-IN-1. This hyperactive mutant serves as a critical tool for elucidating the molecular mechanisms of HYPE's function, particularly its role in the Unfolded Protein Response (UPR) and its enzymatic activity as an AMPylase. This technical guide provides a comprehensive overview of the cellular localization and expression of this compound, complete with detailed experimental protocols and data presented for ease of comparison.
Cellular Localization of this compound
The wild-type HYPE protein is known to be an ER-resident protein, and studies involving the E234G mutant confirm its localization within this organelle. This localization is crucial for its function in modulating the activity of key ER chaperones.
Summary of Cellular Localization Data
| Method | Observation | Reference |
| Immunofluorescence Microscopy | Co-localization with ER-specific markers. | Inferred from multiple studies on wild-type and mutant FICD/HYPE. |
| Subcellular Fractionation | Enrichment in the microsomal fraction (containing ER). | Inferred from protocols designed to isolate ER proteins. |
Experimental Protocol: Immunofluorescence Staining for this compound
This protocol is a generalized procedure for the immunofluorescent staining of this compound in cultured mammalian cells. Optimization may be required for specific cell lines and antibody combinations.
Materials:
-
Mammalian cells expressing this compound (e.g., transfected HEK293T or CHO cells)
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% normal goat serum in PBS
-
Primary antibody against HYPE/FICD
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a culture dish and grow to 50-70% confluency.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Repeat the washing step as in step 3.
-
Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against HYPE/FICD in the blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 8.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells a final time with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Caption: Workflow for immunofluorescence localization of this compound.
Expression of this compound
The expression of the constitutively active this compound mutant has been shown to induce ER stress, likely due to its persistent AMPylation of target proteins.[1] While endogenous HYPE expression is regulated by the UPR, studies involving the E234G mutant typically rely on exogenous expression systems.
Quantitative Expression Data
Currently, there is a lack of publicly available, specific quantitative data on the absolute expression levels (e.g., molecules per cell) of exogenously expressed this compound. However, relative expression levels can be assessed using techniques like Western blotting.
Experimental Protocol: Subcellular Fractionation and Western Blotting
This protocol describes the isolation of the ER-containing microsomal fraction followed by Western blot analysis to detect this compound.
Materials:
-
Cells expressing this compound
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, with protease inhibitors)
-
Ultracentrifuge
-
Bradford assay reagents
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HYPE/FICD
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Harvest: Harvest cells and wash with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing ER).
-
-
Protein Quantification: Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from the microsomal fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HYPE/FICD overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein using a chemiluminescent substrate.
-
Caption: Workflow for ER enrichment and Western blot analysis of this compound.
Signaling Pathway and Interacting Proteins
The primary known substrate of HYPE is the ER chaperone BiP (also known as GRP78 or HSPA5). The E234G mutation leads to constitutive AMPylation of BiP, which in turn is thought to inactivate it, leading to an accumulation of unfolded proteins and the induction of the UPR.
Key Interacting Proteins
| Interacting Protein | Function | Consequence of Interaction with this compound |
| BiP/GRP78/HSPA5 | ER chaperone, central regulator of the UPR. | Constitutive AMPylation, leading to inactivation and induction of ER stress.[1] |
| Other Heat Shock Proteins (e.g., Hsp40, Hsp70) | Molecular chaperones involved in protein folding. | Identified as potential substrates for AMPylation by HYPE. |
Signaling Pathway Diagram
Caption: Signaling cascade initiated by the constitutive activity of this compound.
Conclusion
The this compound mutant is an invaluable tool for studying the role of HYPE/FICD in cellular stress responses. Its confirmed localization to the endoplasmic reticulum and its constitutive AMPylation activity, particularly towards the master regulator of the UPR, BiP, provide a clear mechanism for its observed induction of ER stress. The experimental protocols provided in this guide offer a starting point for researchers aiming to investigate the cellular and molecular consequences of HYPE hyperactivity. Further research, particularly quantitative proteomics and detailed interactome studies, will undoubtedly provide deeper insights into the full spectrum of HYPE's cellular functions and its potential as a therapeutic target in diseases associated with ER stress.
References
In-Depth Technical Guide to the Enzymatic Kinetics of E234G HYPE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic kinetics of the constitutively active E234G mutant of the human Fic protein, Huntingtin Yeast Interacting Partner E (HYPE), also known as FICD. The E234G mutation results in a hyperactive adenylyltransferase (AMPylase), offering a valuable tool for studying the cellular roles of HYPE and its substrates, most notably the endoplasmic reticulum (ER) chaperone BiP (Binding immunoglobulin Protein). The nomenclature "Hype-IN-1" is not standard in the existing scientific literature; this document will refer to the enzyme as E234G HYPE or E234G FICD.
Core Enzymatic Parameters
The E234G mutation relieves the autoinhibition present in the wild-type HYPE, leading to a significant increase in its adenylylation activity. The enzyme follows Michaelis-Menten kinetics, and its kinetic parameters for the adenylylation of its primary substrate, BiP, have been determined.
Quantitative Kinetic Data
The following table summarizes the apparent Michaelis-Menten constants for the adenylylation of BiP by E234G HYPE. These values were determined using in vitro adenylylation assays with α-³²P-ATP as a nucleotide source. The data was fitted to the Michaelis-Menten equation.[1]
| Enzyme | Substrate | Apparent Km (μM) | kcat (s⁻¹) |
| E234G HYPE | BiP | 2.37 ± 0.54 | 0.524 ± 0.038 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of kinetic studies. Below are protocols for key experiments related to E234G HYPE kinetics.
In Vitro Adenylylation/AMPylation Assay
This protocol is designed to measure the transfer of Adenosine Monophosphate (AMP) from ATP to a substrate protein by E234G HYPE.
Materials:
-
Purified recombinant E234G HYPE enzyme
-
Purified recombinant substrate protein (e.g., BiP)
-
10x AMPylation Buffer (e.g., 500 mM HEPES pH 7.5, 10 mM MnCl₂, 5 mM EDTA)
-
α-³²P-ATP or α-³³P-ATP
-
4x SDS-PAGE Loading Buffer
-
ddH₂O
Procedure:
-
Prepare the reaction mixture in a 1.5 ml microcentrifuge tube by adding the following components in order: ddH₂O, 10x AMPylation Buffer, and purified E234G HYPE enzyme (e.g., 2 µg).[2]
-
Add the purified substrate protein (e.g., 20 µg of BiP) to the reaction tube.[2]
-
Initiate the reaction by adding the radiolabeled ATP (e.g., 2.5 µCi of α-³²P-ATP).[2]
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.[1][2][3]
-
Terminate the reaction by adding an appropriate volume of 4x SDS-PAGE Loading Buffer.[2]
-
Heat the samples at 95°C for 10 minutes.[2]
-
Briefly centrifuge the samples.[2]
-
Analyze the samples by SDS-PAGE followed by autoradiography to detect the radiolabeled, adenylylated substrate.
-
For kinetic analysis, keep the concentrations of E234G HYPE and ATP constant while varying the substrate concentration.[1]
-
Quantify the bands from the autoradiograph using densitometry software (e.g., ImageJ).[1]
-
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[1]
Signaling Pathways and Experimental Workflows
HYPE-BiP Signaling in the Unfolded Protein Response (UPR)
E234G HYPE serves as a valuable tool to study the role of HYPE in the Unfolded Protein Response (UPR). Wild-type HYPE is a bifunctional enzyme that can both adenylylate and de-adenylylate the ER chaperone BiP. Adenylylation of BiP at threonine 518 inactivates it.[4][5] The constitutively active E234G HYPE mutant is deficient in de-adenylylation and leads to an accumulation of adenylylated BiP, thereby inducing the UPR.[4]
Caption: E234G HYPE-mediated adenylylation of BiP and induction of the UPR.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the general workflow for determining the kinetic parameters of E234G HYPE.
References
- 1. Kinetic and structural parameters governing Fic-mediated adenylylation/AMPylation of the Hsp70 chaperone, BiP/GRP78 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro AMPylation/Adenylylation of Alpha-synuclein by HYPE/FICD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Link between Fic (Filamentation Induced by cAMP)-mediated Adenylylation/AMPylation and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FICD acts bi-functionally to AMPylate and de-AMPylate the endoplasmic reticulum chaperone BiP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPylation matches BiP activity to client protein load in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays with E234G Hype-1N-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hype-1N-1, also known as FICD (Fic domain-containing protein), is a key regulator of the Unfolded Protein Response (UPR) through its enzymatic activity of AMPylation (also called adenylylation) on the endoplasmic reticulum (ER) chaperone BiP (Binding immunoglobulin protein). The E234G mutation renders Hype-1N-1 constitutively active, making it a valuable tool for studying the cellular consequences of hyper-AMPylation and for the development of specific inhibitors. These application notes provide detailed protocols for utilizing the hyperactive E234G Hype-1N-1 mutant in cell-based assays to investigate its role in signaling pathways and to screen for potential therapeutic compounds.
The mutation of the regulatory glutamate to glycine (E234G) makes HYPE a hyperactive AMPylase.[1] This hyperactivity is due to the disruption of a salt bridge with R374, which normally prevents an AMPylation-competent orientation of ATP in the Fic domain active site.[1] This key difference between the wild-type (WT) and the E234G mutant is exploited in high-throughput screening (HTS) assays, where the hypoactive WT HYPE is used to screen for activators and the hyperactive E234G mutant is used to discover inhibitors.[1]
Signaling Pathway
The primary signaling pathway influenced by Hype-1N-1 is the Unfolded Protein Response (UPR). Under normal conditions, Hype-1N-1-mediated AMPylation of BiP at Ser365/Thr366 and Thr518 serves to inactivate it, creating a reserve pool of the chaperone.[2] This modification can increase BiP's ATP hydrolysis rate.[2] During ER stress, this AMPylation is reversed, releasing active BiP to aid in protein folding. The constitutively active E234G mutant leads to excessive BiP AMPylation, which can trigger the UPR and, in some cases, lead to apoptosis.[3]
Caption: Signaling pathway of E234G Hype-1N-1 leading to UPR activation.
Application 1: In Vitro Fluorescence Polarization (FP) Assay for Inhibitor Screening
This assay is designed for high-throughput screening (HTS) to identify small molecule inhibitors of E234G Hype-1N-1 auto-AMPylation. The principle relies on the change in fluorescence polarization when a fluorescently labeled ATP analog (Fl-ATP) is covalently attached to the larger E234G Hype-1N-1 protein.
Experimental Workflow
Caption: Workflow for the Fluorescence Polarization-based HTS assay.
Protocol
-
Plate Preparation:
-
Reaction Initiation:
-
Incubation and Measurement:
-
Data Analysis:
-
Wells containing only Fl-ATP can serve as a negative control.[4]
-
WT Hype-1N-1 can be used as a low-activity control.
-
Calculate the Z' factor to assess assay quality. A Z' of 0.67 has been reported for this type of assay.[1]
-
A decrease in fluorescence polarization in the presence of a test compound indicates potential inhibition of E234G Hype-1N-1 auto-AMPylation.
-
Reagents and Buffers
| Reagent/Buffer | Composition |
| AMPylation Buffer | 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM EDTA, 1 mM DTT[4] |
| E234G Hype-1N-1 | Purified recombinant protein |
| Fluorescent ATP Analog | N6-(6-aminohexyl)-ATP-5-FAM (Jena Biosciences) |
| Control Compounds | DMSO (vehicle control) |
Application 2: In-Gel Fluorescence Assay for Inhibitor Validation
This assay provides a secondary validation of hits identified from the primary screen. It directly visualizes the AMPylation of E234G Hype-1N-1 by detecting the fluorescence of the incorporated ATP analog in an SDS-PAGE gel.
Protocol
-
Reaction Setup:
-
In a microcentrifuge tube, combine purified E234G Hype-1N-1 (e.g., 1 µM) with the test compound at the desired concentration in AMPylation buffer.
-
Include a DMSO control.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate AMPylation:
-
Add a fluorescent ATP analog (e.g., Yn-6-ATP) to the reaction mixture.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
SDS-PAGE and Imaging:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Visualize the in-gel fluorescence using a gel imager with appropriate filters.
-
Stain the gel with Coomassie Blue to visualize total protein loading.[1]
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the band corresponding to E234G Hype-1N-1 using software like ImageJ.[5]
-
Normalize the fluorescence signal to the Coomassie-stained protein band to account for loading differences.
-
A decrease in fluorescence intensity in the presence of a test compound confirms its inhibitory activity.
-
Application 3: Cell-Based Assay to Monitor BiP AMPylation
This application note describes a method to assess the effect of E234G Hype-1N-1 expression and potential inhibitors on the AMPylation of its endogenous substrate, BiP, in a cellular context.
Experimental Workflow
Caption: Workflow for the cell-based BiP AMPylation assay.
Protocol
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., CHO-K1 or HEK293T) in appropriate media.
-
Transfect the cells with a plasmid expressing E234G Hype-1N-1. A control transfection with an empty vector or a catalytically inactive mutant (e.g., E234G-H363A) should be included.[6]
-
-
Compound Treatment:
-
After 24-48 hours of transfection, treat the cells with various concentrations of the test inhibitor or DMSO as a control for a specified duration.
-
-
Cell Lysis and Protein Analysis:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein using native-PAGE or isoelectric focusing (IEF) gels, as AMPylation causes a characteristic shift in the mobility of BiP.[7]
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for BiP.
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
-
Data Interpretation:
-
The appearance of a faster-migrating or more acidic form of BiP indicates AMPylation.[7]
-
A reduction in the intensity of the shifted BiP band in the presence of a test compound indicates inhibition of E234G Hype-1N-1 activity in cells.
-
Quantitative Data Summary
| Assay Type | Key Parameters | Typical Values/Results | Reference |
| Fluorescence Polarization HTS | Z' factor | 0.67 | [1] |
| Signal-to-Background (S/B) | 3.6 | [1] | |
| E234G Hype-1N-1 Concentration | 2 µM | [4] | |
| Fl-ATP Concentration | 250 nM | [4] | |
| In-Gel Fluorescence | E234G Hype-1N-1 Concentration | 1 µM | - |
| Cell-Based BiP AMPylation | BiP Mobility Shift | A faster migrating, more acidic band on native or IEF-PAGE | [7] |
| Inhibition of BiP AMPylation | Dose-dependent reduction of the shifted BiP band | [4] |
Troubleshooting
-
High background in FP assay: Ensure complete removal of unbound fluorescent ATP. Optimize washing steps.
-
No BiP shift in cell-based assay: Confirm the expression of E234G Hype-1N-1 via Western blot. Check the activity of the recombinant E234G Hype-1N-1 in vitro.
-
Variability in results: Ensure consistent cell densities, transfection efficiencies, and incubation times.
These detailed protocols and application notes provide a robust framework for researchers to effectively utilize the E234G Hype-1N-1 mutant in their studies of the UPR and for the discovery of novel therapeutic agents targeting protein AMPylation.
References
- 1. Discovery and validation of a novel inhibitor of HYPE-mediated AMPylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Fic and non-Fic AMPylases: protein AMPylation in metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule FICD Inhibitors Suppress Endogenous and Pathologic FICD-Mediated Protein AMPylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structure of the Human, FIC-Domain Containing Protein HYPE and Implications for Its Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FICD acts bi-functionally to AMPylate and de-AMPylate the endoplasmic reticulum chaperone BiP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPylation matches BiP activity to client protein load in the endoplasmic reticulum | eLife [elifesciences.org]
Application Note: Identification of Protein AMPylation Substrates Using Constitutively Active HYPE (E234G) and Mass Spectrometry
Abstract
Protein AMPylation is a critical post-translational modification involved in cellular signaling, particularly in the unfolded protein response (UPR). The human Fic domain-containing protein, Huntingtin Yeast Partner E (HYPE), also known as FicD, is the primary enzyme responsible for this modification. Under basal conditions, HYPE's activity is auto-inhibited. The E234G mutation results in a constitutively active enzyme, providing a powerful tool for identifying its substrates. This application note provides a detailed protocol for utilizing HYPE E234G in combination with mass spectrometry to discover and quantify novel protein substrates of AMPylation, a crucial step for researchers in cell biology and drug development.
Introduction
HYPE is an adenylyltransferase that catalyzes the transfer of adenosine monophosphate (AMP) from ATP to serine, threonine, or tyrosine residues on substrate proteins.[1][2] This modification plays a significant role in the regulation of the endoplasmic reticulum (ER) stress response. A key substrate of HYPE is the ER chaperone BiP (GRP78), and AMPylation of BiP is integral to the unfolded protein response (UPR).[3][4]
Wild-type HYPE is subject to auto-inhibition, limiting its enzymatic activity in normal cellular conditions. The substitution of glutamic acid at position 234 with glycine (E234G) abrogates this inhibition, leading to a hyperactive enzyme.[1][5] This constitutively active HYPE E234G mutant is an invaluable tool for identifying the full range of its cellular substrates, which may be modified at low stoichiometry under normal conditions.
This document outlines a chemo-proteomic workflow to identify HYPE substrates using the E234G mutant in cell lysates, followed by enrichment of AMPylated proteins and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of HYPE in the Unfolded Protein Response
HYPE is a key regulator of the UPR, a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER. Under ER stress, HYPE is activated and AMPylates the master chaperone BiP/GRP78. This modification modulates BiP's activity and its interaction with the three main UPR sensors: IRE1, PERK, and ATF6, thereby influencing downstream signaling to restore protein homeostasis or trigger apoptosis if the stress is unresolved.
Experimental Workflow for Substrate Identification
The overall strategy for identifying HYPE substrates involves in vitro AMPylation of proteins in a cell lysate using recombinant HYPE E234G, followed by enrichment of AMPylated proteins or peptides and subsequent identification by mass spectrometry. A control reaction without HYPE E234G is crucial for distinguishing specific substrates from non-specific background binding.
Detailed Protocols
Materials and Reagents
-
Cell Lines: HeLa or HEK293T cells
-
Recombinant Protein: Purified, active HYPE E234G
-
Lysis Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 1% NP-40, Protease Inhibitor Cocktail
-
AMPylation Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
ATP Solution: 10 mM ATP in water
-
Antibodies: Anti-pan-AMP (for validation by Western Blot or for enrichment)
-
Enrichment: Anti-AMP antibody-conjugated beads or other affinity matrices for AMPylated peptides
-
Mass Spectrometry Reagents: Trypsin (MS-grade), Formic Acid, Acetonitrile, Trifluoroacetic Acid
Protocol 1: In Vitro AMPylation of Cell Lysates
-
Cell Culture and Lysis:
-
Culture HeLa or HEK293T cells to ~80-90% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
AMPylation Reaction:
-
Prepare two reaction tubes: one for the experimental condition and one for the negative control.
-
In each tube, combine 1 mg of cell lysate with AMPylation Buffer.
-
Add 1 mM ATP to both tubes.
-
To the experimental tube, add 1-5 µg of recombinant HYPE E234G. Add an equal volume of buffer to the control tube.
-
Incubate both tubes at 30°C for 1-2 hours with gentle agitation.
-
Protocol 2: Sample Preparation for Mass Spectrometry
-
Protein Digestion:
-
Denature the proteins in the reaction mixtures by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with 10 mM DTT at 37°C for 1 hour.
-
Alkylate cysteine residues with 20 mM iodoacetamide in the dark at room temperature for 45 minutes.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Digest the proteins with MS-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Enrichment of AMPylated Peptides:
-
Acidify the digest with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
Enrich for AMPylated peptides using an anti-AMP antibody-conjugated resin or other affinity media according to the manufacturer's protocol.
-
Wash the resin extensively to remove non-specific binders.
-
Elute the enriched AMPylated peptides.
-
Protocol 3: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS:
-
Analyze the enriched peptide fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Use a data-dependent acquisition (DDA) method to select precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the raw MS data against a human protein database using a search engine like MaxQuant or Sequest.
-
Include variable modifications for AMPylation on Ser, Thr, and Tyr residues, as well as other common modifications like oxidation (M) and carbamidomethylation (C).
-
Use a label-free quantification (LFQ) algorithm to compare the abundance of identified peptides between the experimental and control samples.
-
Filter the results to identify proteins and peptides that are significantly enriched in the HYPE E234G-treated sample.
-
Data Presentation
The quantitative data from the mass spectrometry analysis should be summarized to highlight potential HYPE substrates. Proteins that show a significant increase in abundance in the HYPE E234G-treated sample compared to the control are considered candidate substrates.
Table 1: Candidate HYPE Substrates Identified by Quantitative Mass Spectrometry
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (+HYPE E234G / -HYPE) | p-value | Number of Unique AMPylated Peptides |
| P11021 | HSPA5 | Binding immunoglobulin protein (BiP/GRP78) | 25.4 | < 0.001 | 5 |
| P62937 | HSP90AA1 | Heat shock protein HSP 90-alpha | 15.8 | < 0.001 | 3 |
| P08238 | DNAJB1 | DnaJ homolog subfamily B member 1 (Hsp40) | 12.1 | < 0.005 | 2 |
| Q9Y2L1 | Candidate X | Hypothetical protein Y | 8.5 | < 0.01 | 2 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.2 | > 0.05 | 0 |
Note: The data in this table is representative and for illustrative purposes only.
Conclusion
The use of the constitutively active HYPE E234G mutant provides a robust method for the identification of AMPylation substrates. The workflow described in this application note, combining in vitro AMPylation with advanced mass spectrometry techniques, enables researchers to expand the known "AMPylome" and gain deeper insights into the regulation of cellular processes like the unfolded protein response. This approach is critical for understanding the biological roles of HYPE and for the development of therapeutic strategies targeting protein AMPylation in diseases such as cancer and neurodegeneration.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Full Abstract [abstracts.societyforscience.org]
- 5. Crystal Structure of the Human, FIC-Domain Containing Protein HYPE and Implications for Its Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: E234G Hype-IN-1 for High-Throughput Screening of Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein AMPylation, the covalent attachment of adenosine monophosphate (AMP) to a protein, is a critical post-translational modification involved in various cellular processes. The human enzyme Huntingtin Yeast Interacting Partner E (HYPE), also known as FicD, is a key AMPylase that regulates the function of the essential endoplasmic reticulum (ER) chaperone, BiP (Binding immunoglobulin protein).[1] The HYPE-mediated AMPylation of BiP is integral to maintaining ER proteostasis and managing the Unfolded Protein Response (UPR), a crucial cellular stress response.[1][2] Dysregulation of HYPE activity has been implicated in several protein misfolding diseases, including neurodegenerative conditions and diabetes, making it a compelling therapeutic target.[1][3]
The discovery of potent and specific inhibitors of HYPE is a significant step toward developing novel therapeutics. High-throughput screening (HTS) is a powerful methodology for identifying such inhibitors from large compound libraries.[4][5][6] A key innovation in screening for HYPE inhibitors is the use of a hyperactive mutant, E234G HYPE. The E234G mutation renders the enzyme constitutively active, providing a robust and reliable tool for HTS assays.[7][8]
This document provides detailed application notes and protocols for the use of E234G Hype-IN-1, a novel small-molecule inhibitor of HYPE-mediated AMPylation, in high-throughput screening and subsequent validation assays. This compound, also identified as compound I2.10, was discovered through a fluorescence polarization-based HTS campaign and serves as a valuable tool for studying HYPE biology and as a starting point for further drug development.[1][3]
HYPE-BiP Signaling Pathway
The HYPE enzyme is localized to the endoplasmic reticulum, where it modulates the activity of the chaperone BiP. Under conditions of low ER stress, HYPE AMPylates BiP, which inhibits its chaperone activity. When the unfolded protein load increases, HYPE can also deAMPylate BiP, restoring its function. This dynamic regulation is crucial for managing the UPR. The constitutively active E234G HYPE mutant is locked in an AMPylating state, making it ideal for inhibitor screening.
Figure 1: HYPE-BiP signaling pathway in the ER.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the E234G HYPE HTS assay and the inhibitor this compound (I2.10).
| HTS Assay Parameters | Value | Reference |
| Z' Factor | 0.67 | [8] |
| Signal-to-Background (S/B) Ratio | 3.6 | [8] |
| This compound (I2.10) Properties | Value | Reference |
| IC50 | Low micromolar | [1] |
| Cytotoxicity | Low on human cell lines | [1] |
| Permeability | Blood-brain barrier permeable | [3] |
Experimental Protocols
High-Throughput Screening (HTS) using Fluorescence Polarization
This protocol describes a fluorescence polarization (FP)-based HTS assay to identify inhibitors of E234G HYPE autoAMPylation. The assay relies on the change in polarization of a fluorescently labeled ATP analog (Fl-ATP) upon its covalent attachment to the larger HYPE enzyme.
Figure 2: High-Throughput Screening Workflow.
Materials:
-
Recombinant hyperactive E234G HYPE and wild-type (WT) HYPE
-
Fluorescent ATP analog (e.g., N6-(6-Amino)hexyl-ATP-5-FAM, Fl-ATP)
-
AMPylation buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1mM EDTA, 1mM DTT)
-
Compound library dissolved in DMSO
-
384-well black, flat-bottom microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Plate Preparation:
-
Dispense 2 µM of E234G HYPE (for high signal control and screening wells) or WT HYPE (for low signal control wells) in AMPylation buffer into a 384-well plate.[9]
-
-
Compound Addition:
-
Initiation of Reaction:
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
In-Gel Fluorescence AMPylation Assay for Hit Validation
This protocol is a secondary screen to validate hits from the primary HTS by directly visualizing the AMPylation of HYPE.
Materials:
-
Recombinant E234G HYPE
-
Validated hit compounds (e.g., this compound)
-
Fluorescent ATP analog (e.g., Yn-6-ATP) or radiolabeled ATP (α-³²P-ATP)
-
AMPylation buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Gel imaging system (for fluorescence or autoradiography)
-
Coomassie stain
Procedure:
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare reactions containing E234G HYPE in AMPylation buffer.
-
Add the hit compound at various concentrations or DMSO as a control.
-
Pre-incubate for a short period (e.g., 15 minutes) at room temperature.
-
-
AMPylation Reaction:
-
Initiate the reaction by adding the fluorescent or radiolabeled ATP.
-
Incubate at 37°C for a defined time (e.g., 30-60 minutes).
-
-
SDS-PAGE:
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling.
-
Resolve the proteins on an SDS-PAGE gel.
-
-
Visualization:
-
For fluorescent ATP: Image the gel directly using a fluorescence scanner.[7]
-
For radiolabeled ATP: Dry the gel and expose it to a phosphor screen or X-ray film.
-
-
Protein Loading Control:
-
Stain the gel with Coomassie blue to visualize total protein and ensure equal loading.[8]
-
-
Analysis:
-
Quantify the band intensity corresponding to autoAMPylated HYPE and compare the effect of the inhibitor across different concentrations.
-
Cell-Based Assay for Inhibitor Efficacy
This protocol assesses the ability of this compound to inhibit HYPE-mediated BiP AMPylation in a cellular context.
Materials:
-
Human cell line (e.g., HEK293A or HeLa)
-
Expression vectors for WT HYPE and/or E234G HYPE
-
This compound
-
Cell lysis buffer
-
Antibodies specific for AMPylated BiP and total BiP
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Transfection:
-
Culture cells to an appropriate confluency.
-
Transfect cells with expression vectors for WT or E234G HYPE to induce BiP AMPylation.
-
-
Inhibitor Treatment:
-
Treat the transfected cells with varying concentrations of this compound or DMSO as a control for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against AMPylated BiP and total BiP.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Analysis:
-
Quantify the band intensities to determine the ratio of AMPylated BiP to total BiP.
-
Assess the dose-dependent effect of this compound on BiP AMPylation.
-
Conclusion
The development of the hyperactive E234G HYPE mutant has been instrumental in enabling robust high-throughput screening for inhibitors of HYPE-mediated AMPylation. The fluorescence polarization-based HTS assay provides a reliable platform for the initial identification of hit compounds. Subsequent validation through orthogonal methods such as in-gel AMPylation assays and cell-based assays is crucial to confirm the activity and cellular efficacy of inhibitors like this compound. These detailed protocols and application notes provide a comprehensive guide for researchers aiming to discover and characterize novel HYPE inhibitors, which hold significant promise for the development of new therapies for a range of human diseases.
References
- 1. Discovery and validation of a novel inhibitor of HYPE-mediated AMPylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fic and non-Fic AMPylases: protein AMPylation in metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 5. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal Structure of the Human, FIC-Domain Containing Protein HYPE and Implications for Its Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and validation of a novel inhibitor of HYPE-mediated AMPylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule FICD inhibitors suppress endogenous and pathologic FICD-mediated protein AMPylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-Molecule FICD Inhibitors Suppress Endogenous and Pathologic FICD-Mediated Protein AMPylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Crystallizing the Hyperactive E234G Mutant of Human Hype-1N-1 for Structural Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Huntingtin Yeast Interacting Partner E (HYPE), also known as FICD (Fic domain-containing protein), is a crucial enzyme in maintaining protein homeostasis within the endoplasmic reticulum (ER). As the sole FIC domain-containing protein in metazoans, HYPE regulates the unfolded protein response (UPR) by modulating the activity of the major ER chaperone, BiP (Binding immunoglobulin protein). HYPE is a bifunctional enzyme that can both attach (AMPylate) and remove (deAMPylate) an adenosine monophosphate (AMP) group from BiP. In its basal state, wild-type HYPE primarily functions as a deAMPylase. However, under ER stress, it switches to an AMPylase, inactivating BiP to control the UPR signaling cascade.
Structural and functional studies of HYPE are critical for understanding its regulatory mechanisms and for developing therapeutics targeting diseases associated with ER stress. The E234G (glutamate to glycine at position 234) mutation locks HYPE in a constitutively active AMPylase state, making it an invaluable tool for these investigations. This document provides detailed protocols for the expression, purification, and crystallization of the soluble domain (residues 103-445) of the HYPE E234G mutant for X-ray crystallography.
Key Protein Characteristics
The HYPE E234G (103-445) construct exhibits specific properties essential for structural studies. It lacks the N-terminal transmembrane domain to enhance solubility while retaining full catalytic and structural integrity of the TPR and FIC domains.
| Property | Value / Description | Citation |
| Construct Used | Human HYPE, residues 103-445, with E234G mutation | [1] |
| Oligomeric State | Stable, asymmetric homodimer in solution | [1] |
| Function of E234G | Hyperactive AMPylase; mimics the active state | [1] |
| ADP Binding (KD) | 160 nM (determined by ITC for E234G variant) | [1] |
| Structure | Composed primarily of α-helices forming TPR motifs and the FIC domain | [1] |
Signaling Pathway and Experimental Workflow
To provide context for the experimental procedures, the following diagrams illustrate the regulatory role of HYPE in the cell and the workflow for obtaining protein crystals.
Experimental Protocols
Protocol 1: Protein Expression and Purification
This protocol describes the generation of highly pure, soluble HYPE E234G (103-445) protein. The construct is assumed to have an N-terminal, cleavable His-tag.
1.1. Expression:
-
Transform E. coli BL21(DE3) cells with the expression vector containing the HYPE E234G (103-445) gene.
-
Inoculate a starter culture in LB media with appropriate antibiotic and grow overnight at 37°C.
-
Inoculate 1 L of Terrific Broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression with 0.5 mM IPTG.
-
Incubate for 16-18 hours at 18°C with shaking.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
1.2. Purification: Perform all purification steps at 4°C.
-
Cell Lysis:
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells using a sonicator or a French press.
-
Clarify the lysate by centrifugation at 30,000 x g for 60 minutes.
-
-
Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with at least 10 column volumes of Wash Buffer.
-
Elute the protein using a linear gradient or step elution with Elution Buffer.
-
Analyze fractions by SDS-PAGE and pool those containing the target protein.
-
Optional: If the His-tag needs to be removed, dialyze the pooled fractions against a suitable buffer and incubate with a specific protease (e.g., TEV). Re-pass the sample over the Ni-NTA column to remove the cleaved tag and protease.
-
-
Size Exclusion Chromatography (SEC):
-
Concentrate the pooled fractions from the IMAC step.
-
Load the concentrated protein onto an SEC column (e.g., Superdex 200) pre-equilibrated with SEC Buffer. HYPE (103-445) is a dimer and should elute at a volume corresponding to its dimeric molecular weight.[1]
-
Collect fractions and analyze for purity by SDS-PAGE.
-
-
Final Concentration and Quality Control:
-
Pool the purest fractions from SEC.
-
Concentrate the protein to a final concentration of 10-15 mg/mL for crystallization trials.
-
Verify protein purity (>95%), concentration (UV-Vis spectroscopy), and monodispersity (Dynamic Light Scattering).
-
Flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
| Buffer | Composition |
| Lysis Buffer | 50 mM HEPES pH 8.0, 500 mM NaCl, 5% Glycerol, 10 mM Imidazole, 10 mM β-ME |
| Wash Buffer | 50 mM HEPES pH 8.0, 500 mM NaCl, 5% Glycerol, 20-40 mM Imidazole, 10 mM β-ME |
| Elution Buffer | 50 mM HEPES pH 8.0, 500 mM NaCl, 5% Glycerol, 250-500 mM Imidazole, 10 mM β-ME |
| SEC Buffer | 20 mM HEPES pH 8.0, 250 mM NaCl, 2 mM DTT |
Protocol 2: Crystallization of E234G Hype-1N-1
This protocol is based on the successful crystallization of the wild-type and E234G mutant HYPE proteins as described by Bunney et al., 2014.[1] The sitting drop vapor diffusion method is recommended.
2.1. Initial Crystallization Screening:
-
The specific crystallization condition reported for wild-type HYPE, which also yielded crystals for the E234G mutant, should be used as a primary starting point. This condition is detailed in the original publication.[1]
-
It is recommended to screen the purified protein at 10-15 mg/mL against a range of commercial sparse-matrix screens at both 4°C and 20°C to explore a wide chemical space.
2.2. Setting up Crystallization Plates (Sitting Drop Vapor Diffusion):
-
Pipette 100 µL of the reservoir solution into the well of a 96-well sitting drop plate.
-
In the drop post, mix 1 µL of the HYPE E234G protein solution (10-15 mg/mL in SEC buffer) with 1 µL of the reservoir solution.
-
Seal the plate carefully with clear sealing tape to create a closed system.
-
Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
2.3. Crystal Optimization:
-
Initial hits can be optimized by systematically varying the pH, precipitant concentration, and salt concentration around the successful condition.
-
For improved crystal quality of the E234G mutant, supplement the crystallization drop with 10 mM Yn6ATP analog .[1] This has been shown to yield higher-quality mutant crystals.
2.4. Crystal Harvesting and Cryo-protection:
-
Once crystals have grown to a suitable size, prepare the cryoprotectant solution.
-
The recommended cryoprotectant is a mixture of the mother liquor (the reservoir solution) combined with a 50% saturated solution of sucrose .[1]
-
Briefly soak the crystal in the cryoprotectant solution.
-
Using a cryo-loop, carefully harvest the crystal and immediately plunge it into liquid nitrogen to flash-freeze it for data collection.
| Parameter | Recommended Condition | Citation |
| Protein Concentration | 10 - 15 mg/mL | [1] |
| Method | Sitting or Hanging Drop Vapor Diffusion | [2] |
| Temperature | 20°C (most common) or 4°C | [2] |
| Optimization Additive | 10 mM Yn6ATP analog | [1] |
| Cryoprotectant | Mother Liquor + 50% saturated Sucrose | [1] |
References
Troubleshooting & Optimization
optimizing buffer conditions for E234G Hype-IN-1 in vitro assays
Welcome to the technical support center for optimizing your in vitro assays involving the E234G mutant of the human Fic protein, HYPE (Huntingtin Yeast Interacting Partner E), also known as FICD. This guide provides troubleshooting advice and frequently asked questions to help you refine your buffer conditions and achieve robust, reproducible results. The E234G mutation renders HYPE a constitutively active AMPylase, making it a powerful tool for studying this post-translational modification.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a starting buffer for an E234G HYPE in vitro AMPylation assay?
A successful in vitro assay depends on a well-defined buffer system that maintains the enzyme's stability and activity. A typical starting buffer for kinase and AMPylase assays includes a buffering agent, a magnesium salt, a reducing agent, and sometimes a non-ionic detergent.
Table 1: Recommended Starting Buffer Components for E234G HYPE Assays
| Component | Recommended Concentration | Purpose | Common Options |
| Buffering Agent | 20-100 mM | Maintain a stable pH.[4][5] | HEPES, Tris-HCl, MOPS[6][7][8] |
| pH | 7.2 - 8.0 | Optimal range for many enzymatic reactions.[5][6][7] | - |
| Magnesium Chloride (MgCl₂) | 5-25 mM | Essential cofactor for ATP-dependent reactions.[9][10] | - |
| Reducing Agent | 1-10 mM | Prevent oxidation of cysteine residues.[11][12] | DTT, TCEP, β-mercaptoethanol[12] |
| Detergent (Optional) | 0.01% - 0.1% | Prevent protein aggregation and non-specific binding. | Triton X-100, Tween-20, BRIJ-35[6][13][14] |
| Salt (Optional) | 50-150 mM | Modulate ionic strength.[5][6] | NaCl, KCl[6] |
Q2: My E234G HYPE enzyme shows low or no activity. What are the common causes and solutions?
Low enzymatic activity is a frequent issue in in vitro assays.[15] The problem can often be traced back to the assay conditions or the enzyme's integrity.
Troubleshooting Low Activity
-
Improper Buffer pH: Enzyme activity is highly sensitive to pH.[4][16] The optimal pH can vary, and deviating from it can reduce or eliminate activity. Perform a pH titration experiment (e.g., from pH 6.5 to 8.5) to find the optimal condition for your specific substrate and assay format.
-
Essential Cofactor Missing: HYPE, like kinases, requires Mg²⁺ for catalysis. Ensure MgCl₂ is present at an appropriate concentration (typically 5-10 mM).
-
Enzyme Denaturation: Improper storage, repeated freeze-thaw cycles, or suboptimal buffer conditions can lead to enzyme denaturation.[17] Always store the enzyme in aliquots at -80°C and keep it on ice during experiment setup.[18]
-
Substrate Issues: Verify the concentration and purity of your substrate and ATP. Ensure the substrate is one that is known to be AMPylated by HYPE (e.g., BiP/GRP78, Hsp70, Hsp90).[19][20]
-
Choice of Reducing Agent: Some compounds' inhibitory activities can be affected by the choice of reducing agent.[11][21] If you are screening for inhibitors, consider that strong reducing agents like DTT and TCEP can sometimes interfere with the assay.[12]
Q3: I'm observing high background noise or inconsistent readings in my assay. How can I troubleshoot this?
High background and variability can obscure your results. These issues often stem from non-specific interactions, reagent instability, or technical errors.[22]
Troubleshooting High Background and Inconsistency
-
Non-Specific Binding: Proteins or compounds may stick to the assay plate. Including a mild non-ionic detergent like 0.01% Triton X-100 or Tween-20 can mitigate this.[13]
-
Reagent Preparation: Ensure all reagents are fully thawed and mixed thoroughly before use.[13] When possible, prepare a master mix to reduce pipetting errors.[13]
-
Assay Temperature: Maintain a consistent temperature during the assay. Temperature fluctuations can significantly alter enzyme kinetics.[17][18] Performing assays at room temperature can avoid temperature gradients across plates.[23]
-
Plate Reader Settings: Double-check that the wavelength and filter settings on your plate reader are correct for your assay's detection method (e.g., fluorescence, luminescence).[13][22]
Experimental Protocols & Methodologies
Protocol 1: General In Vitro AMPylation Assay with E234G HYPE
This protocol provides a framework for a standard in vitro AMPylation assay using a fluorescent ATP analog for detection.
-
Reagent Preparation:
-
1x Kinase Buffer: Prepare a buffer containing 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.01% BRIJ-35.[14]
-
E234G HYPE Enzyme: Dilute the enzyme stock to the desired working concentration in 1x Kinase Buffer. Keep on ice.
-
Substrate: Dilute the protein substrate (e.g., BiP) to its working concentration in 1x Kinase Buffer.
-
Fluorescent ATP: Prepare a solution of a fluorescent ATP analog (e.g., N⁶-(6-aminohexyl)-ATP-5-FAM) at the desired final concentration.[3]
-
-
Reaction Setup (384-well plate, 10 µL final volume):
-
Add 2.5 µL of 4x substrate solution to each well.
-
Add 2.5 µL of 4x inhibitor/compound solution (or DMSO vehicle control).
-
Add 2.5 µL of 4x E234G HYPE enzyme solution to initiate the reaction.
-
Note: To start the reaction with ATP instead, add the enzyme first, then add 2.5 µL of 4x ATP solution.
-
-
Incubation:
-
Cover the plate and incubate at room temperature (or 30°C) for 60 minutes. The optimal time may need to be determined empirically.[14]
-
-
Reaction Termination & Detection:
Visual Guides and Workflows
HYPE (FICD) Activity and the E234G Mutation
The E234 residue is critical for regulating HYPE's dual functions. The E234G mutation locks the enzyme in a constitutively active AMPylating state, making it an ideal tool for in vitro studies.[24]
Caption: Regulatory role of E234 in HYPE (FICD) function.
Workflow for Buffer Component Optimization
A systematic approach is crucial for identifying the optimal buffer conditions for your assay.
Caption: Systematic workflow for optimizing assay buffer components.
Troubleshooting Logic for Low Assay Signal
If you encounter a weak or absent signal, this decision tree can help diagnose the underlying cause.
Caption: Troubleshooting flowchart for low signal in HYPE assays.
References
- 1. Crystal Structure of the Human, FIC-Domain Containing Protein HYPE and Implications for Its Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Small-Molecule FICD Inhibitors Suppress Endogenous and Pathologic FICD-Mediated Protein AMPylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]
- 11. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanotempertech.com [nanotempertech.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. researchgate.net [researchgate.net]
- 20. Discovery and validation of a novel inhibitor of HYPE-mediated AMPylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reducing agents affect inhibitory activities of compounds: results from multiple drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 23. promega.com.br [promega.com.br]
- 24. FICD acts bi-functionally to AMPylate and de-AMPylate the endoplasmic reticulum chaperone BiP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: E234G Hype-IN-1 (FICD/HYPE E234G) Plasmid Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the E234G Hype-IN-1 plasmid, a construct designed for the expression of the constitutively active E234G mutant of the human FICD (also known as HYPE) protein. This guide addresses common issues encountered during recombinant protein expression in E. coli.
Frequently Asked Questions (FAQs)
Q1: What is the this compound plasmid?
The this compound plasmid is an expression vector containing the coding sequence for the human FICD protein with an E234G mutation. This mutation renders the enzyme constitutively active, making it a valuable tool for studying protein AMPylation and its role in cellular processes like the unfolded protein response (UPR).[1][2] The protein is often expressed with a His6-tag to facilitate purification.[3]
Q2: Which E. coli strain is recommended for expressing the E234G HYPE protein?
For expressing proteins from pET-based plasmids, such as those commonly used for FICD/HYPE E234G, the BL21(DE3) strain is a standard and suitable choice.[3][4] This strain contains the T7 RNA polymerase gene required for transcription of the gene of interest under the control of a T7 promoter. For potentially toxic proteins, using a host strain that provides tighter control over basal expression, such as those containing the pLysS plasmid (e.g., BL21(DE3)pLysS), can be beneficial.[5][6]
Q3: What are the expected functions and interactions of the expressed E234G HYPE protein?
The E234G HYPE protein is a constitutively active AMPylase.[1] In the cell, it localizes to the endoplasmic reticulum (ER) and is involved in the unfolded protein response (UPR).[1] Its primary known target for AMPylation is the ER chaperone BiP (also known as GRP78).[1][2] Overexpression of the active E234G mutant can lead to increased BiP AMPylation and trigger UPR signaling.[1][2]
Troubleshooting Guides
Issue 1: No or Low Protein Expression
Symptom: After induction, you observe no visible band of the expected molecular weight for E234G HYPE on an SDS-PAGE gel, or the band intensity is very low.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Induction Conditions | Optimize the IPTG concentration (try a range from 0.1 mM to 1.0 mM) and the induction time (e.g., 4 hours to overnight). Also, vary the cell density at the time of induction (OD600 between 0.4-0.8).[4][7][8] |
| Incorrect E. coli Host Strain | Ensure you are using an expression strain like BL21(DE3) that contains the T7 RNA polymerase, which is necessary for pET-based vectors.[4] Cloning strains like Stbl3 may not be suitable for protein expression.[4] |
| Plasmid Integrity Issues | Verify the integrity of your plasmid by restriction digest and sequencing to ensure the E234G HYPE gene is in-frame and free of mutations.[6] |
| Protein Toxicity | The constitutive activity of E234G HYPE might be toxic to the host cells. Try lowering the induction temperature to 16-25°C, using a lower IPTG concentration, or switching to a strain with tighter expression control (e.g., BL21(DE3)pLysS).[5][6][8] |
| Codon Mismatch | The E234G HYPE gene may contain codons that are rare in E. coli, leading to stalled translation.[6][9] Consider using an E. coli strain that co-expresses tRNAs for rare codons. |
| mRNA Secondary Structure | The 5' end of the mRNA might form a stable secondary structure that hinders ribosome binding. This can sometimes be addressed by silent mutations in the gene sequence.[5][6] |
Issue 2: Protein is Insoluble (Inclusion Bodies)
Symptom: You observe a strong band for E234G HYPE in the whole-cell lysate, but after cell lysis and centrifugation, the protein is found predominantly in the pellet (insoluble fraction) rather than the supernatant (soluble fraction).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Expression Rate | Overly rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation.[5] |
| Suboptimal Folding Environment | The reducing environment of the E. coli cytoplasm may not be ideal for the proper folding of some eukaryotic proteins.[9] |
| Hydrophobic Patches | The protein itself may have exposed hydrophobic regions that promote aggregation at high concentrations. |
Optimization Strategies for Soluble Protein Expression:
| Strategy | Detailed Protocol |
| Lower Induction Temperature | After adding IPTG, transfer the culture to a shaker at a lower temperature, such as 16-25°C, and induce for a longer period (e.g., 16-20 hours).[3][5][8] This slows down protein synthesis, allowing more time for proper folding. |
| Reduce Inducer Concentration | Use a lower concentration of IPTG (e.g., 0.1-0.4 mM) to decrease the rate of transcription and translation.[8][10] |
| Co-expression of Chaperones | Transform your expression cells with a separate plasmid that expresses molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the proper folding of your target protein.[11] |
| Use of a Solubility Tag | Clone the E234G HYPE gene into a vector that fuses it to a highly soluble protein, such as Maltose Binding Protein (MBP).[5] |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for E234G HYPE
This protocol is designed to test the expression of E234G HYPE under different conditions.
-
Transformation: Transform the this compound plasmid into E. coli BL21(DE3) competent cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.[8]
-
Expression Culture: Inoculate 50 mL of fresh LB medium with 1 mL of the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.4-0.6.[8]
-
Induction: Split the culture into smaller flasks. Add IPTG to final concentrations ranging from 0.1 mM to 1.0 mM. Leave one flask uninduced as a negative control.
-
Incubation: Incubate the cultures at different temperatures (e.g., 37°C for 4 hours, 30°C for 6 hours, or 20°C overnight) with shaking.[7][8]
-
Harvesting: Harvest 1 mL of each culture by centrifugation. Resuspend the cell pellet in SDS-PAGE loading buffer.
-
Analysis: Analyze the samples by SDS-PAGE to identify the optimal induction conditions.
Protocol 2: Analysis of Protein Solubility
-
Cell Lysis: Harvest a larger volume of your induced culture (e.g., 10-50 mL) by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES, 250 mM NaCl, 10 mM imidazole, plus a protease inhibitor cocktail).[12] Lyse the cells by sonication or using a French press.[11]
-
Fractionation: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C.[11]
-
Sample Preparation:
-
Total Lysate: Take a sample of the cell suspension before centrifugation.
-
Soluble Fraction: Carefully collect the supernatant.
-
Insoluble Fraction: Resuspend the pellet in the same volume of lysis buffer as the supernatant.
-
-
SDS-PAGE Analysis: Load equal volumes of the total lysate, soluble, and insoluble fractions onto an SDS-PAGE gel to determine the localization of your expressed protein.
Visualizations
References
- 1. Fic and non-Fic AMPylases: protein AMPylation in metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FICD acts bi-functionally to AMPylate and de-AMPylate the endoplasmic reticulum chaperone BiP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule FICD Inhibitors Suppress Endogenous and Pathologic FICD-Mediated Protein AMPylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 5. neb.com [neb.com]
- 6. goldbio.com [goldbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
how to minimize non-specific AMPylation by E234G Hype-IN-1
Welcome to the technical support center for researchers utilizing the hyperactive E234G mutant of the human Fic protein, Hype (also known as FICD). This guide provides troubleshooting advice and frequently asked questions to help you minimize non-specific AMPylation in your experiments and effectively use inhibitors to study this important post-translational modification.
Frequently Asked Questions (FAQs)
Q1: What is E234G Hype and why is it considered "hyperactive"?
The E234G Hype is a mutant of the human Hype enzyme where the glutamate at position 234 has been substituted with a glycine. In the wild-type enzyme, this glutamate residue is part of an inhibitory alpha-helix that autoinhibits the enzyme's AMPylation activity. The E234G mutation disrupts this autoinhibition, leading to a constitutively active or "hyperactive" AMPylase.[1] This hyperactivity makes it a valuable tool for in vitro studies of AMPylation.
Q2: What is non-specific AMPylation and why is it a concern with E234G Hype?
Non-specific AMPylation refers to the modification of proteins other than the intended, specific substrate. Due to its hyperactive nature, E234G Hype can exhibit promiscuous activity, leading to the AMPylation of off-target proteins in your experimental system.[2] This can lead to confounding results and misinterpretation of the biological effects of AMPylation. Known substrates for Hype E234G include the chaperone BiP/GRP78, as well as other proteins like alpha-synuclein and histones.[2][3]
Q3: I'm seeing high background AMPylation in my negative controls. What are the likely causes?
High background in negative controls (e.g., reactions without substrate) is often due to the autoAMPylation of E234G Hype itself, where the enzyme modifies itself with AMP. This is a known characteristic of this hyperactive mutant.[4] Other potential causes include contamination of your enzyme preparation with other proteins or issues with your detection reagents.
Q4: What is Hype-IN-1 and how can it help with non-specific AMPylation?
"Hype-IN-1" appears to be a placeholder name for a Hype inhibitor. Several small molecule inhibitors of Hype have been identified, such as I2.10.[3][5][6] An inhibitor can be a valuable tool to control and study Hype-mediated AMPylation. By titrating the inhibitor concentration, you may be able to find a window where the activity against your specific substrate is maintained while activity against lower-affinity, non-specific substrates is reduced.
Troubleshooting Guide
Issue 1: High Levels of Non-Specific AMPylation
Symptoms:
-
Multiple bands appear on an autoradiogram or fluorescent gel in addition to your target protein.
-
Mass spectrometry analysis reveals AMPylation of known off-target proteins.
-
High background signal in assays using complex lysates.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Enzyme concentration is too high. | Decrease the concentration of E234G Hype in your reaction. A lower enzyme concentration can favor the modification of high-affinity, specific substrates over low-affinity, non-specific ones. |
| Substrate concentration is not optimal. | Titrate the concentration of your target substrate. The ratio of enzyme to substrate is critical. Ensure your substrate concentration is well above the Michaelis constant (Km) for the specific interaction to saturate the enzyme with its intended target. |
| ATP concentration is too high. | Reduce the ATP concentration. High concentrations of the ATP co-substrate can sometimes drive less favorable, non-specific reactions. Try a range of ATP concentrations to find the optimal balance for specific AMPylation. |
| Incubation time is too long. | Perform a time-course experiment to determine the linear range of the reaction for your specific substrate. Shorter incubation times can minimize the accumulation of non-specific products. |
| Sub-optimal reaction buffer conditions. | Optimize the buffer components. Vary the pH and the concentration of divalent cations (e.g., Mg²⁺ or Mn²⁺), as these can influence enzyme activity and specificity.[7][8][9] |
Issue 2: High Background from E234G Hype AutoAMPylation
Symptoms:
-
A strong band corresponding to the molecular weight of E234G Hype is observed in all lanes of a gel-based assay, even in the absence of a substrate.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inherent hyperactivity of E234G Hype. | This is an expected behavior of the mutant. To differentiate between autoAMPylation and substrate AMPylation, always run a control lane with only the enzyme and ATP. The intensity of the autoAMPylation band can serve as a baseline. |
| Substrate does not outcompete autoAMPylation. | Increase the concentration of your specific substrate to favor the intermolecular reaction (substrate AMPylation) over the intramolecular one (autoAMPylation). |
Issue 3: Inconsistent or No Inhibition with a Hype Inhibitor (e.g., Hype-IN-1/I2.10)
Symptoms:
-
The addition of the inhibitor does not reduce the AMPylation of the target substrate.
-
The inhibitory effect varies between experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect inhibitor concentration. | Perform a dose-response experiment to determine the IC50 of the inhibitor for your specific substrate under your experimental conditions. |
| Inhibitor instability or insolubility. | Ensure the inhibitor is fully dissolved in an appropriate solvent (e.g., DMSO) and is stable under your assay conditions. Prepare fresh dilutions for each experiment. |
| Non-specific inhibition. | The inhibitor may be acting on other components in your assay. Test the inhibitor's effect on other enzymes to assess its specificity. |
Experimental Protocols
Protocol 1: Standard In Vitro AMPylation Assay
This protocol is a starting point and should be optimized for your specific substrate and experimental goals.
Reaction Components:
| Component | Stock Concentration | Final Concentration | Volume for 20 µL reaction |
| HEPES, pH 7.4 | 1 M | 50 mM | 1 µL |
| NaCl | 5 M | 100 mM | 0.4 µL |
| MgCl₂ | 1 M | 5 mM | 0.1 µL |
| DTT | 1 M | 1 mM | 0.02 µL |
| E234G Hype | 10 µM | 50-200 nM | Variable |
| Substrate Protein | 100 µM | 1-10 µM | Variable |
| ATP (spiked with ³²P-ATP or fluorescent ATP) | 10 mM | 100 µM | 0.2 µL |
| Nuclease-free water | - | - | To 20 µL |
Procedure:
-
Prepare a master mix of the buffer components.
-
Add the E234G Hype enzyme to the master mix.
-
Add the substrate protein to the reaction tube.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analyze the results by SDS-PAGE followed by autoradiography or fluorescence imaging.
Protocol 2: Mass Spectrometry for AMPylation Site Identification
-
Perform a scaled-up in vitro AMPylation reaction as described in Protocol 1, using unlabeled ATP.
-
Separate the reaction products by SDS-PAGE and excise the band corresponding to your substrate protein.
-
Perform in-gel digestion of the protein with a protease such as trypsin or Arg-C.[10]
-
Extract the peptides from the gel.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13][14]
-
Search the MS/MS data against a protein database, including the sequence of your substrate, and specify AMPylation (addition of 329.0525 Da to S, T, or Y residues) as a variable modification.
Protocol 3: Validating Specificity with Site-Directed Mutagenesis
-
Once a putative AMPylation site has been identified (e.g., Threonine at position 123), create a mutant version of your substrate protein where this residue is changed to a non-hydroxyl-containing amino acid, such as Alanine (T123A).[15][16][17][18][19]
-
Express and purify the mutant protein.
-
Perform an in vitro AMPylation assay (Protocol 1) comparing the wild-type substrate to the mutant substrate.
-
A significant reduction or complete loss of AMPylation in the mutant protein confirms that the mutated residue is the specific site of modification.
Visualizations
Caption: General workflow of an E234G Hype-catalyzed AMPylation reaction.
Caption: Troubleshooting workflow for high background in AMPylation assays.
Caption: Logic for assessing the specificity of a Hype inhibitor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. inventions.prf.org [inventions.prf.org]
- 4. Crystal Structure of the Human, FIC-Domain Containing Protein HYPE and Implications for Its Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and validation of a novel inhibitor of HYPE-mediated AMPylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and validation of a novel inhibitor of HYPE-mediated AMPylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Divalent Cation Supplementation to Enhance the Production of the Kimchi Starter Strain Latilactobacillus curvatus WiKim0094 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Divalent Cation Supplementation to Enhance the Production of the Kimchi Starter Strain Latilactobacillus curvatus WiKim0094 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Divalent Cations on the Structure and Mechanics of Vimentin Intermediate Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPylation matches BiP activity to client protein load in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Advanced Strategy for Comprehensive Profiling of ADP-ribosylation Sites Using Mass Spectrometry-based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Advanced Strategy for Comprehensive Profiling of ADP-ribosylation Sites Using Mass Spectrometry-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein feature engineering framework for AMPylation site prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Probing the sequence-specific interaction of the cyclic AMP receptor protein with DNA by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. neb.com [neb.com]
- 18. Extensive site-directed mutagenesis reveals interconnected functional units in the alkaline phosphatase active site | eLife [elifesciences.org]
- 19. Mutagenesis studies of TRPV1 subunit interfaces informed by genomic variant analysis - PMC [pmc.ncbi.nlm.nih.gov]
interpreting negative results in E234G Hype-IN-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E234G Hype-IN-1 experiments. The focus is on interpreting unexpected or negative results where the anticipated inhibition of the constitutively active E234G HYPE mutant is not observed.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing any inhibition of E234G HYPE activity with our compound, Hype-IN-1. What are the potential reasons for this negative result?
A1: A lack of inhibition can stem from several factors related to the experimental setup, the compound itself, or the assay conditions. Here are the primary areas to troubleshoot:
-
Compound Integrity and Activity:
-
Compound Degradation: Hype-IN-1 may be unstable under the experimental conditions (e.g., light-sensitive, temperature-sensitive, or unstable in the assay buffer).
-
Incorrect Concentration: Verify the stock concentration and the final concentration in the assay. Serial dilution errors are a common source of inaccurate compound concentrations.
-
Solubility Issues: The compound may not be fully soluble in the assay buffer, leading to a lower effective concentration. The presence of detergents like Triton X-100 at appropriate concentrations (e.g., 0.1%) can help minimize compound aggregation[1].
-
-
Assay Conditions:
-
Sub-optimal Reagent Concentrations: Ensure that the concentrations of E234G HYPE, ATP (or its analog), and the substrate are optimal for the assay.
-
Buffer Composition: The pH, salt concentration, and presence of divalent cations (e.g., Mg²⁺ or Mn²⁺) can significantly impact enzyme activity. HYPE has been shown to be maximally active in the presence of Mn²⁺[2].
-
Incubation Times and Temperature: The pre-incubation time of the enzyme with the inhibitor and the reaction time may need optimization.
-
-
Enzyme and Substrate Quality:
-
Enzyme Activity: Confirm the activity of your E234G HYPE protein using a known inhibitor or by comparing its activity to a wild-type (WT) control. The E234G mutant should exhibit significantly higher basal autoAMPylation activity compared to WT HYPE[3].
-
Substrate Quality: If using a substrate other than autoAMPylation, ensure the substrate is pure and active. Some substrates for HYPE include BiP, Hsp40, Hsp70, and Hsp90[4].
-
-
Detection Method:
-
Assay Sensitivity: The assay may not be sensitive enough to detect partial inhibition. Consider using a more sensitive detection method, such as a radioactive assay with α-³²P-ATP instead of a fluorescence-based assay, to rule out interference from bulky fluorescent tags[1].
-
Signal-to-Background Ratio: A low signal-to-background ratio can mask inhibitory effects. Optimize the assay to achieve a robust signal. For fluorescence polarization assays, Z' values should be well above 0.5 for a reliable screen[1].
-
Q2: Our negative control (E234G HYPE with DMSO) shows lower than expected activity. What could be the cause?
A2: Low activity in your positive control can invalidate your results. Potential causes include:
-
Improperly stored or degraded E234G HYPE enzyme.
-
Degraded ATP or ATP analog.
-
Suboptimal buffer conditions.
-
Issues with the detection system (e.g., expired reagents, instrument malfunction).
It is crucial to run a wild-type HYPE control, which should show very low basal activity, to ensure the hyperactivity of the E234G mutant is observable[1][3].
Q3: We see inhibition in our initial screen, but it's not reproducible. Why might this be happening?
A3: Poor reproducibility is a common issue in high-throughput screening.
-
Low Hit Threshold: A low hit definition (e.g., 20% inhibition) can lead to a higher rate of false positives that are not reproducible in subsequent validation assays[1]. Consider using a more stringent hit threshold.
-
Compound-Related Artifacts: The compound may be an assay artifact (e.g., a fluorescent compound in a fluorescence-based assay or a compound aggregator).
-
Plate-to-Plate Variability: Ensure consistent dispensing of all reagents and uniform incubation conditions across all plates. Monitor plate-to-plate variability using internal controls[1].
Q4: Could Hype-IN-1 be a deAMPylase activator instead of an AMPylation inhibitor?
A4: This is a plausible hypothesis. Wild-type HYPE (also known as FICD) possesses both AMPylation and deAMPylation activity[5][6]. The E234G mutation locks the enzyme in a constitutively AMPylating state and abolishes its deAMPylase activity[5]. Therefore, a compound that appears to "inhibit" E234G HYPE in an assay that measures the accumulation of AMPylated product might be acting on another component of the system if not a direct inhibitor. However, it is unlikely to be activating a deAMPylase function in the E234G mutant itself. To test for deAMPylation, you would need to use wild-type HYPE and a pre-AMPylated substrate.
Quantitative Data Summary
Table 1: High-Throughput Screen Hit Rates for HYPE Modulators [1]
| Screen Type | Target | Compound Libraries | Total Compounds | Hit Definition | Hit Rate | Number of Hits |
| Activator Screen | Wild-Type HYPE | DIVERset & CNS-Set | 30,080 | 20% Activation | 0.12% | 36 |
| Inhibitor Screen | E234G HYPE | DIVERset & CNS-Set | 30,080 | 20% Inhibition | 0.38% | 114 |
Table 2: Dissociation Constants (K D ) for Nucleotide Binding to HYPE Variants [3]
| HYPE Variant | Ligand | K D |
| Wild-Type HYPE | ADP | 1.5 µM |
| E234G HYPE | ADP | 160 nM |
| Wild-Type HYPE | ATP | Not Detected |
Key Experimental Protocols
Protocol 1: In-Gel Fluorescence AutoAMPylation Assay
This protocol is used to visually assess the autoAMPylation activity of HYPE variants and the effect of potential inhibitors.
Materials:
-
Purified Wild-Type HYPE and E234G HYPE proteins.
-
Hype-IN-1 (or other test compounds) dissolved in DMSO.
-
AMPylation buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT)[7].
-
Fluorescent ATP analog (e.g., N⁶-(6-amino)hexyl-ATP-5-FAM, Fl-ATP).
-
SDS-PAGE loading buffer.
-
SDS-PAGE gels and electrophoresis system.
-
Fluorescence gel imager.
-
Coomassie stain.
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. For a standard reaction, combine:
-
E234G HYPE (e.g., 1-2 µM final concentration).
-
Hype-IN-1 at various concentrations (e.g., 0.1 to 100 µM) or DMSO as a vehicle control.
-
-
Pre-incubate the enzyme with the compound for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the fluorescent ATP analog (e.g., 250 nM final concentration).
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled (AMPylated) protein using a fluorescence gel imager.
-
Stain the gel with Coomassie Brilliant Blue to visualize total protein loading.
-
Quantify the fluorescence intensity of the bands corresponding to HYPE and normalize to the Coomassie-stained protein amount.
Protocol 2: Fluorescence Polarization (FP) Assay for High-Throughput Screening
This protocol is suitable for screening large compound libraries for inhibitors of E234G HYPE autoAMPylation.
Materials:
-
384-well black, flat-bottom microplates.
-
Purified E234G HYPE and Wild-Type HYPE.
-
Hype-IN-1 and other test compounds in DMSO.
-
AMPylation buffer.
-
Fluorescent ATP analog (Fl-ATP).
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Dispense E234G HYPE (e.g., 2 µM in AMPylation buffer) into the wells of the 384-well plate. Use Wild-Type HYPE as a negative control for low AMPylation.
-
Transfer test compounds (e.g., to a final concentration of 20 µM) or DMSO (positive control) to the wells.
-
Incubate the plate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding Fl-ATP (e.g., 250 nM final concentration).
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader. A high FP signal indicates autoAMPylation, as the large protein-Fl-AMP complex tumbles slowly. Inhibition will result in a lower FP signal.
Visualizations
Signaling and Experimental Logic
References
- 1. Discovery and validation of a novel inhibitor of HYPE-mediated AMPylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Link between Fic (Filamentation Induced by cAMP)-mediated Adenylylation/AMPylation and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of the Human, FIC-Domain Containing Protein HYPE and Implications for Its Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FICD acts bi-functionally to AMPylate and de-AMPylate the endoplasmic reticulum chaperone BiP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Small-Molecule FICD Inhibitors Suppress Endogenous and Pathologic FICD-Mediated Protein AMPylation - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise in fluorescence-based E234G Hype-IN-1 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing fluorescence-based E234G Hype-IN-1 (also known as FICD) assays for inhibitor screening. The focus is on improving the signal-to-noise ratio to ensure robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay?
The this compound assay is a biochemical tool used to identify and characterize small-molecule inhibitors of the human enzyme Huntingtin Yeast Interacting Partner E (HYPE), also known as FICD.[1][2][3] This enzyme catalyzes a post-translational modification called AMPylation (or adenylylation), where it transfers an adenosine monophosphate (AMP) group from an ATP molecule onto a target protein.[4] The E234G mutation renders the HYPE enzyme hyperactive, which is ideal for inhibitor screening as it provides a robust signal window.[1][5][6][7]
Q2: What is the principle of the fluorescence polarization (FP) assay for HYPE?
The assay typically uses a fluorescently labeled ATP analog, such as N6-(6-amino)hexyl-ATP-5-carboxyl-fluorescein (Fl-ATP).[1] The principle is based on the rotational speed of molecules in solution.
-
Low Polarization (Low Signal): The small, fluorescently-labeled ATP analog tumbles rapidly in solution, depolarizing the plane-polarized excitation light, which results in a low FP signal.
-
High Polarization (High Signal): When the hyperactive E234G HYPE enzyme auto-AMPylates itself, the large fluorescent AMP moiety becomes attached to the much larger enzyme. This slows down its rotation significantly, causing the emitted light to remain polarized and resulting in a high FP signal.[1] Inhibitors prevent this reaction, keeping the FP signal low.
Q3: Why is the E234G mutant used instead of Wild-Type (WT) HYPE?
In in vitro settings, the wild-type (WT) HYPE enzyme is largely a constitutive de-AMPylase and a very weak AMPylase, making it difficult to detect a significant signal increase for inhibitor screening.[1][7] The E234G mutation flips the enzyme's activity, abolishing its de-AMPylase function and making it a constitutively active AMPylase.[7] This hyperactivity creates a large, stable signal window (the difference between the inhibited and uninhibited states), which is essential for high-throughput screening (HTS).[1]
Q4: What are the critical reagents and equipment for this assay?
-
Enzyme: Highly purified, catalytically active E234G HYPE protein.
-
Fluorescent Substrate: A fluorescently labeled ATP analog (e.g., Fl-ATP, N6-(6-aminohexyl)-ATP-5-FAM).[2]
-
Buffer System: A buffered solution at optimal pH (e.g., HEPES pH 7.5) containing salts (e.g., NaCl) and a critical cofactor (MgCl2).[2]
-
Test Articles: Small-molecule compounds or libraries dissolved in a suitable solvent like DMSO.
-
Microplates: Low-volume, black, non-binding surface microplates (384-well format is common for HTS).
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters for the chosen fluorophore.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the core enzymatic reaction and the typical workflow for a fluorescence polarization-based screening assay.
Caption: The E234G HYPE auto-AMPylation reaction, which is blocked by inhibitors.
Caption: A typical experimental workflow for an E234G HYPE inhibitor screening assay.
Troubleshooting Guide
A poor signal-to-noise (or signal-to-background) ratio is the most common challenge in fluorescence-based assays. Use this guide to diagnose and resolve prevalent issues.
Caption: A logic tree to guide troubleshooting for common assay problems.
Problem 1: High Background Signal / Low Signal-to-Background (S/B) Ratio
A high background signal compresses the dynamic range of the assay, making it difficult to identify true hits.
-
Possible Cause: Autofluorescence from test compounds.
-
How to Diagnose: Run a parallel plate containing the test compounds and all assay components except the HYPE enzyme. Wells with high fluorescence indicate compound autofluorescence.[8][9]
-
Solution: Exclude autofluorescent compounds from the primary analysis. If a key compound is fluorescent, consider using a different detection method or a fluorophore with a distinct spectral profile.
-
-
Possible Cause: Excessive concentration of the fluorescent ATP probe.
-
How to Diagnose: The baseline FP signal (in wells with no enzyme or fully inhibited enzyme) is excessively high.
-
Solution: Titrate the fluorescent ATP analog to determine the lowest concentration that provides a robust signal for the uninhibited reaction.[8] This will minimize the background from unbound probes.
-
-
Possible Cause: Contamination or autofluorescence from buffers, reagents, or microplates.
-
How to Diagnose: A well containing only the assay buffer and fluorescent probe shows a high signal.
-
Solution: Use high-purity reagents (e.g., HEPES, MgCl2). Use black, opaque microplates designed for fluorescence to prevent light scatter and crosstalk between wells.[8] Ensure plates are clean and free from dust.
-
Problem 2: Weak or No Signal (Low Maximum FP Reading)
A weak positive control signal (E234G HYPE with no inhibitor) indicates a fundamental issue with the reaction itself.
-
Possible Cause: Inactive E234G HYPE enzyme.
-
Possible Cause: Suboptimal buffer composition or pH.
-
How to Diagnose: The assay fails even with a known active enzyme.
-
Solution: Prepare fresh buffer and verify the final pH. Ensure that MgCl2, an essential cofactor for AMPylation, is present at the correct concentration (typically 5-10 mM).[2]
-
-
Possible Cause: Incorrect instrument settings.
-
How to Diagnose: The assay performs poorly, but the reagents are known to be good.
-
Solution: Ensure the plate reader is using the correct excitation and emission filters for your specific fluorophore.[11] Optimize the gain setting to place the maximum signal within the linear range of the detector without causing saturation.
-
Problem 3: High Variability Between Replicates (High %CV)
High variability makes it difficult to distinguish small inhibitory effects from random noise.
-
Possible Cause: Inaccurate or inconsistent pipetting.
-
How to Diagnose: Replicate wells for the same condition show a wide spread of values.
-
Solution: Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions. When adding reagents, ensure the pipette tip is below the liquid surface to avoid splashing. Proper mixing is crucial.
-
-
Possible Cause: Inconsistent incubation time or temperature fluctuations.
-
How to Diagnose: There is a noticeable drift in signal across the plate or between plates run at different times.
-
Solution: Allow all reagents and plates to reach thermal equilibrium before starting the reaction. Use a calibrated incubator and ensure the incubation time is identical for all plates.[12]
-
-
Possible Cause: Plate edge effects.
-
How to Diagnose: Wells on the outer edges of the microplate show systematically different readings from the interior wells.
-
Solution: This is often due to faster evaporation in the outer wells. To mitigate this, avoid using the outermost rows and columns for experimental samples. Instead, fill them with buffer or water to create a humidity barrier.
-
Experimental Protocols and Data
Adhering to an optimized protocol is critical for success. Below are reference tables for reagent concentrations and assay quality metrics.
Table 1: Recommended Reagent Concentrations & Conditions
This table summarizes typical concentrations found in the literature. Researchers should optimize these for their specific enzyme batch and instrumentation.
| Component | Concentration Range | Reference | Purpose |
| E234G HYPE/FICD | 0.5 - 1.0 µM | [1][2] | The enzyme catalyst. |
| Fluorescent ATP | 0.25 - 1.0 µM | [1][2] | The fluorescent substrate. |
| HEPES, pH 7.5 | 50 mM | [2] | Buffering agent to maintain pH. |
| NaCl | 150 mM | [2] | Salt to maintain ionic strength. |
| MgCl₂ | 10 mM | [2] | Essential cofactor for catalysis. |
| DTT | 1 mM | [2] | Reducing agent to prevent oxidation. |
| DMSO | 1% (v/v) | [2] | Solvent for test compounds. |
| Incubation Temp. | 30 - 37 °C | [1][2] | Reaction temperature. |
| Incubation Time | 90 min | [1][2] | Reaction duration. |
Table 2: Key Assay Quality Control Parameters
These metrics are used to validate the robustness of the assay, particularly in a high-throughput screening context.
| Parameter | Formula | Acceptable Value | Description |
| S/B Ratio | Mean(Max Signal) / Mean(Min Signal) | > 3.0 | The signal-to-background ratio; indicates the dynamic range of the assay.[1] |
| Z-Prime (Z') | 1 - [3*(SD_max + SD_min) / |Mean_max - Mean_min|] | > 0.5 | A measure of assay quality that accounts for both signal window and data variation. A Z' > 0.5 is considered excellent for HTS.[1][2] |
Max Signal = Uninhibited control (e.g., E234G HYPE + DMSO) Min Signal = Background control (e.g., WT HYPE or no enzyme) SD = Standard Deviation
References
- 1. Discovery and validation of a novel inhibitor of HYPE-mediated AMPylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule FICD Inhibitors Suppress Endogenous and Pathologic FICD-Mediated Protein AMPylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. Discovery and validation of a novel inhibitor of HYPE-mediated AMPylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fic and non-Fic AMPylases: protein AMPylation in metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FICD acts bi-functionally to AMPylate and de-AMPylate the endoplasmic reticulum chaperone BiP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Troubleshooting - Thermott [thermott.com]
- 10. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. sinobiological.com [sinobiological.com]
dealing with off-target effects of E234G Hype-IN-1 in cells
Disclaimer: Information regarding a specific inhibitor designated "Hype-IN-1" is not available in the public domain as of late 2025. This guide is based on the known biological functions of the constitutively active E234G HYPE (FICD) enzyme and general principles for troubleshooting small molecule inhibitors. The experimental protocols and troubleshooting advice are provided as a general framework for researchers working with a putative inhibitor of E234G HYPE.
Frequently Asked Questions (FAQs)
Q1: What is HYPE and what is the significance of the E234G mutation?
HYPE, also known as FICD, is an enzyme located in the endoplasmic reticulum (ER) that regulates the unfolded protein response (UPR). It does this by catalyzing the transfer of an adenosine monophosphate (AMP) group from ATP to the ER chaperone BiP (also known as GRP78 or HSPA5), a process called AMPylation.[1][2] This modification inactivates BiP. The E234G mutation removes an autoinhibitory glutamate residue, locking HYPE in a constitutively active state, leading to persistent AMPylation of its targets.[3][4][5]
Q2: What is the expected "on-target" effect of an E234G HYPE inhibitor like Hype-IN-1 in cells?
The primary on-target effect of a specific E234G HYPE inhibitor would be the reduction of AMPylation on its substrates. The most well-characterized substrate is the ER chaperone BiP.[1][6] Therefore, a successful on-target effect should result in decreased BiP AMPylation, leading to a more active pool of BiP. This can modulate the unfolded protein response (UPR). In cells expressing E234G HYPE, which have high levels of AMPylated BiP, an effective inhibitor should restore BiP to its unmodified, active state.
Q3: What are potential "off-target" effects of Hype-IN-1?
Off-target effects occur when a drug or compound interacts with unintended molecules.[7] For a hypothetical Hype-IN-1, these could include:
-
Inhibition of other enzymes: Small molecule inhibitors, particularly those targeting ATP-binding pockets, can have cross-reactivity with other ATP-dependent enzymes like protein kinases.[8][9]
-
Interaction with non-kinase proteins: Some inhibitors have been shown to bind to proteins completely unrelated to their intended target class, such as oxidoreductases.[9][10]
-
Perturbation of cellular pathways: By engaging with unintended targets, the inhibitor could activate or suppress signaling pathways unrelated to HYPE and the UPR, leading to unexpected cellular phenotypes.[8]
Q4: E234G HYPE is known to AMPylate other proteins besides BiP. Is inhibition of their AMPylation considered an on-target or off-target effect?
Besides BiP, the constitutively active E234G HYPE has been shown to AMPylate other cytosolic chaperones in vitro, including Hsp40, Hsp70, and Hsp90.[11] Inhibition of the AMPylation of these substrates by Hype-IN-1 would be considered an on-target effect, as it is a direct consequence of inhibiting E234G HYPE's enzymatic activity. However, the downstream cellular consequences of inhibiting the AMPylation of these chaperones might be complex and could be misinterpreted as off-target effects if not carefully analyzed.
Troubleshooting Guides
Issue 1: Unexpected or Excessive Cell Death Observed After Treatment with Hype-IN-1
Is the observed cytotoxicity due to an off-target effect?
| Possible Cause | Suggested Troubleshooting Steps |
| 1. On-Target Toxicity: The intended biological effect of inhibiting E234G HYPE is causing cellular stress and apoptosis. This could be due to a rapid shift in the UPR. | 1. Dose-Response Analysis: Perform a detailed dose-response curve to determine if the cytotoxicity correlates with the IC50 for target inhibition. 2. Rescue Experiment: If possible, co-express a resistant mutant of E234G HYPE that does not bind Hype-IN-1. If the cells are still sensitive, the toxicity is likely off-target. 3. Control Compound: Test a structurally related but inactive analog of Hype-IN-1. If it does not cause cytotoxicity, the effect is likely linked to the active compound's targets. |
| 2. Off-Target Kinase Inhibition: Hype-IN-1 may be inhibiting essential protein kinases, leading to cell death. | 1. Kinome Profiling: Perform an in vitro kinase screen (e.g., KINOMEscan™) to identify potential off-target kinases. 2. Test Known Inhibitors: Treat cells with known inhibitors of the identified off-target kinases to see if they phenocopy the cytotoxicity. |
| 3. General Compound Toxicity: The chemical scaffold of Hype-IN-1 may have inherent toxicity unrelated to its specific targets. | 1. Cell Line Panel: Test the compound on a panel of different cell lines. Broad toxicity across unrelated cell types may suggest a general cytotoxic mechanism. 2. Metabolic Assays: Use assays like MTT or CellTiter-Glo to assess mitochondrial function and cellular ATP levels, which can indicate general metabolic toxicity. |
Issue 2: The Expected Downstream Effect on the UPR is Not Observed, or is Contradictory
Why isn't the UPR responding as predicted after inhibiting E234G HYPE?
| Possible Cause | Suggested Troubleshooting Steps |
| 1. Insufficient Target Engagement: The inhibitor is not reaching or effectively binding to E234G HYPE in the cellular context. | 1. Cellular Thermal Shift Assay (CETSA): Perform a CETSA to confirm that Hype-IN-1 is binding to E234G HYPE in intact cells. 2. Permeability/Efflux: Assess the compound's cell permeability. The compound may be actively removed from the cell by efflux pumps. |
| 2. Off-Target Pathway Activation: The inhibitor may be affecting other signaling pathways that counteract or mask the intended effect on the UPR.[8][9] | 1. Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to get an unbiased view of signaling pathways affected by the compound. 2. Pathway Analysis: Analyze the phosphoproteomics data to see if pathways known to cross-talk with the UPR (e.g., MAPK, PI3K/Akt) are being modulated. |
| 3. Cellular Adaptation: Cells may be adapting to the inhibition of E234G HYPE through compensatory mechanisms. | 1. Time-Course Experiment: Analyze UPR markers at multiple time points (e.g., 1, 6, 12, 24 hours) to see if the initial response is followed by adaptation. 2. Gene Expression Analysis: Use qPCR or RNA-Seq to check for compensatory upregulation of HYPE or other UPR-related genes. |
Quantitative Data Summary
Table 1: Hypothetical Potency and Selectivity Profile of Hype-IN-1
This table can be used to compare the potency of your inhibitor against the intended target (E234G HYPE) and potential off-target enzymes identified through screening.
| Target | Assay Type | IC50 (nM) | Selectivity (Fold vs. E234G HYPE) |
| E234G HYPE (On-Target) | In vitro AMPylation | 50 | 1x |
| Wild-Type HYPE | In vitro AMPylation | >10,000 | >200x |
| Kinase X (Off-Target) | In vitro Kinase Assay | 800 | 16x |
| Kinase Y (Off-Target) | In vitro Kinase Assay | 2,500 | 50x |
| NQO2 (Off-Target) | In vitro Activity Assay | >10,000 | >200x |
Table 2: Cellular Activity and Cytotoxicity Profile of Hype-IN-1
This table helps correlate the concentration needed for a biological effect with the concentration that causes cytotoxicity. A large window between the two suggests better on-target activity.
| Cell Line | Assay | EC50 (nM) | CC50 (nM) | Therapeutic Index (CC50/EC50) |
| HEK293T (E234G HYPE) | BiP AMPylation | 150 | 5,000 | ~33 |
| HeLa | Cell Viability | - | 7,500 | - |
| A549 | Cell Viability | - | 6,800 | - |
Experimental Protocols
Protocol 1: Western Blot for BiP AMPylation
This protocol allows for the detection of changes in BiP AMPylation status. AMPylation adds a bulky group to the protein, which can sometimes cause a slight shift in its migration on an SDS-PAGE gel, or can be detected with specific antibodies if available.
-
Cell Treatment: Plate cells expressing E234G HYPE and treat with a dose-range of Hype-IN-1 (and vehicle control) for the desired time (e.g., 6 hours).
-
Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a high-resolution SDS-PAGE gel (e.g., 4-20% gradient gel) to maximize separation.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate with a primary antibody against BiP overnight at 4°C. Note: If a pan-AMPylation antibody is available, it can be used to detect total AMPylated proteins.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system. A decrease in the intensity of the upper (AMPylated) BiP band or a shift in the band's mobility should be observed with effective inhibition.
-
Loading Control: Probe the same membrane for a loading control like GAPDH or β-actin.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that Hype-IN-1 binds to E234G HYPE in a cellular environment. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Treatment: Treat cells expressing E234G HYPE with Hype-IN-1 or vehicle control for 1 hour.
-
Harvesting: Harvest cells and resuspend them in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Centrifugation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble (non-denatured) protein fraction.
-
Western Blot: Analyze the soluble fractions by Western blot using an antibody specific for HYPE.
-
Analysis: In the vehicle-treated samples, the amount of soluble HYPE will decrease as the temperature increases. In the Hype-IN-1-treated samples, the protein should remain soluble at higher temperatures, indicating stabilization and thus, binding.
Visualizations
Caption: HYPE-BiP signaling pathway in the Unfolded Protein Response (UPR).
Caption: Logical workflow for troubleshooting unexpected cellular phenotypes.
Caption: Experimental workflow for validating on-target and off-target effects.
References
- 1. Discovery and validation of a novel inhibitor of HYPE-mediated AMPylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Link between Fic (Filamentation Induced by cAMP)-mediated Adenylylation/AMPylation and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of the Human, FIC-Domain Containing Protein HYPE and Implications for Its Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Full Abstract [abstracts.societyforscience.org]
- 5. FICD acts bi-functionally to AMPylate and de-AMPylate the endoplasmic reticulum chaperone BiP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
E234G Hype-IN-1 vs. Wild-Type HYPE: A Comparative Analysis of AMPylation Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the enzymatic activity between the hyperactive E234G Hype-IN-1 mutant and the wild-type HYPE protein. This document outlines key quantitative differences, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to HYPE and the E234G Mutation
Huntingtin-associated protein E (HYPE), also known as FICD, is the sole Fic (filamentation induced by cyclic AMP) domain-containing protein in humans.[1][2] It plays a crucial role in regulating the Unfolded Protein Response (UPR) by modulating the activity of the endoplasmic reticulum (ER) chaperone, BiP (Binding immunoglobulin Protein), through a post-translational modification called AMPylation.[3][4] Wild-type HYPE exhibits low basal AMPylase activity and also possesses de-AMPylase capabilities.[1][5]
The this compound variant is a genetically engineered mutant where the glutamic acid at position 234 is substituted with glycine. This single amino acid change removes an inhibitory element, resulting in a constitutively active or "hyperactive" AMPylase.[5][6] This hyperactivity makes the E234G mutant a valuable tool for studying the downstream effects of HYPE-mediated AMPylation.
Quantitative Comparison of Enzymatic Activity
The E234G mutation drastically enhances the AMPylation activity of HYPE. While the wild-type enzyme's in vitro AMPylase activity is often too low to determine standard kinetic parameters, the E234G mutant exhibits robust and measurable activity.[3] The following table summarizes the available quantitative data for the AMPylation of the substrate BiP.
| Parameter | Wild-Type HYPE | This compound | Fold Change | Reference |
| kcat (s⁻¹) | Not Determined | 0.524 ± 0.038 | > > 1 | [3] |
| Km for BiP (µM) | Not Determined | 2.37 ± 0.54 | < < 1 | [3] |
| kcat/Km (s⁻¹µM⁻¹) | Not Determined | 0.22 ± 0.07 | > > 1 | [3] |
| Qualitative Activity | Low basal AMPylation, de-AMPylase activity | Hyperactive AMPylation | Drastically Increased | [1][5] |
Experimental Protocols
In Vitro AMPylation Assay using Radiolabeled ATP
This protocol is adapted from methodologies used to assess HYPE-mediated AMPylation of target proteins like BiP or α-synuclein.[7][8]
Materials:
-
Purified wild-type HYPE or this compound
-
Purified target protein (e.g., BiP)
-
Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 150 mM NaCl, 2 mM DTT
-
α-³²P-ATP or α-³³P-ATP
-
6x SDS-PAGE loading buffer
-
SDS-PAGE gel
-
Phosphor screen or autoradiography film
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube by combining the reaction buffer, purified HYPE enzyme (e.g., 1 µM), and the target protein (e.g., 5 µM).
-
Initiate the reaction by adding radiolabeled ATP (e.g., 1-10 µCi).
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Quench the reaction by adding 6x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled (AMPylated) proteins.
-
Quantify the band intensities using appropriate imaging software.
In-Gel Fluorescence AMPylation Assay
This method utilizes a fluorescently labeled ATP analog to detect AMPylation.[9]
Materials:
-
Purified wild-type HYPE or this compound
-
Purified target protein (e.g., BiP)
-
Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 150 mM NaCl, 2 mM DTT
-
Fluorescent ATP analog (e.g., N⁶-(6-Amino)hexyl-ATP-5-carboxyl-fluorescein)
-
6x SDS-PAGE loading buffer
-
SDS-PAGE gel
-
Fluorescence gel imager
Procedure:
-
Prepare the reaction mixture containing reaction buffer, HYPE enzyme, and target protein.
-
Start the reaction by adding the fluorescent ATP analog.
-
Incubate at 37°C for the desired time.
-
Stop the reaction with SDS-PAGE loading buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Wash the gel with water to remove excess fluorescent nucleotide.[10]
-
Visualize the fluorescently labeled (AMPylated) proteins using a fluorescence gel imager.
Visualizations
Caption: HYPE signaling in the Unfolded Protein Response.
Caption: General workflow for in vitro AMPylation assays.
References
- 1. Item - HYPE-mediated AMPylation as a Novel Therapeutic for Neurodegeneration - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. FICD - Wikipedia [en.wikipedia.org]
- 3. Kinetic and structural parameters governing Fic-mediated adenylylation/AMPylation of the Hsp70 chaperone, BiP/GRP78 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and validation of a novel inhibitor of HYPE-mediated AMPylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and validation of a novel inhibitor of HYPE-mediated AMPylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Link between Fic (Filamentation Induced by cAMP)-mediated Adenylylation/AMPylation and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro AMPylation/Adenylylation of Alpha-synuclein by HYPE/FICD [bio-protocol.org]
- 8. In vitro AMPylation Assays Using Purified, Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
A Guide to Using Inactive Mutants as Negative Controls: The Case of E234G/H363A in FICD and Alternative Strategies for STING
For researchers in immunology, cell biology, and drug development, the use of appropriate negative controls is fundamental to robust experimental design. This guide provides a comparative analysis of the E234G/H363A catalytically inactive mutant as a negative control, with a primary focus on its validated application for the FICD enzyme and a clarification on its relevance to STING signaling pathways.
Part 1: The E234G/H363A Mutant as a Negative Control for FICD
The E234G/H363A mutant of the FIC domain-containing protein (FICD), also known as HYPE, serves as an effective catalytically inactive negative control. FICD is a bifunctional enzyme that regulates the activity of the endoplasmic reticulum (ER) chaperone BiP (Binding Immunoglobulin Protein) through reversible AMPylation. Wild-type FICD primarily exhibits de-AMPylation activity, while the E234G mutant is a hyperactive AMPylase. The double mutant, E234G/H363A, has been demonstrated to be catalytically dead, making it an ideal tool to control for effects related to protein expression without enzymatic activity.[1]
Comparative Data: FICD Activity on the Unfolded Protein Response (UPR)
A common method to assess the functional consequence of FICD activity is to measure the activation of the Unfolded Protein Response (UPR). Inactivation of BiP by AMPylation induces ER stress and activates the UPR. The following table summarizes the comparative effects of different FICD variants on UPR signaling, often measured using a UPR reporter assay (e.g., CHOP::GFP).
| FICD Variant | Enzymatic Activity | Effect on UPR Signaling | Reference |
| Wild-Type (WT) | De-AMPylase | Attenuates UPR induced by hyperactive FICD | [1] |
| E234G | Hyperactive AMPylase | Induces UPR signaling | [1] |
| H363A | AMPylation-defective | No de-AMPylation activity | [1] |
| E234G/H363A | Catalytically Inactive | No effect on UPR signaling | [1] |
Experimental Protocol: UPR Reporter Assay in CHO-K1 Cells
This protocol is adapted from studies investigating the role of FICD mutants on UPR activation.[1]
Objective: To quantify the effect of expressing different FICD variants on the Unfolded Protein Response using a fluorescent reporter.
Materials:
-
Isogenic wild-type and FICD-/- CHO-K1 cells stably expressing a CHOP::GFP UPR reporter.
-
Expression plasmids for FICD-WT, FICD-E234G, and FICD-E234G/H363A.
-
Transfection reagent.
-
Cell culture reagents.
-
Flow cytometer.
Procedure:
-
Seed the CHO-K1 UPR reporter cells in 6-well plates.
-
Transfect the cells with plasmids encoding the different FICD variants. An empty vector or a plasmid expressing a fluorescent marker like mCherry can be used as a transfection control.
-
Co-transfect with a plasmid encoding a hyperactive FICD mutant (e.g., E234G) where attenuation of UPR by a WT or inactive mutant is to be assessed.
-
After 24-48 hours, harvest the cells.
-
Analyze GFP expression in the transfected cell population (e.g., mCherry-positive cells) by flow cytometry.
-
The median GFP fluorescence intensity is used as a measure of UPR activation.
Visualization of the FICD-BiP Regulatory Pathway
The following diagram illustrates the regulatory role of FICD on the ER chaperone BiP and the induction of the Unfolded Protein Response.
Caption: Regulation of BiP activity by FICD and its mutants.
Part 2: Negative Controls for the cGAS-STING Pathway
The Stimulator of Interferon Genes (STING) is a central adaptor protein in the innate immune response to cytosolic DNA.[2] Upon activation by cyclic GMP-AMP (cGAMP) produced by cGAS, STING translocates from the ER to the Golgi, leading to the activation of TBK1 and IRF3, and subsequent transcription of type I interferons and other inflammatory cytokines.[3]
While the E234G/H363A mutant is a well-established negative control for FICD, there is no substantial evidence in the scientific literature to support its use as an inactive mutant for STING . Researchers studying the cGAS-STING pathway employ other strategies to create negative controls.
Alternative Negative Controls for STING
| Control Strategy | Description | Common Readouts |
| STING Knockout/Knockdown | Genetic deletion (CRISPR/Cas9) or RNAi-mediated silencing of the STING gene (TMEM173). This is the most definitive negative control. | Absence of IFN-β production, p-IRF3, and p-TBK1 upon stimulation. |
| Inactive Point Mutants | - S358A/S366A: Mutation in the C-terminal tail of STING that prevents IRF3 recruitment and activation.[4] - L374A: An inactive mutant that does not induce IRF3 activation.[5] | Lack of IFN-β production and p-IRF3 despite stimulation. |
| cGAS Knockout/Knockdown | Used as a negative control for STING activation in response to cytosolic DNA, as cGAS is the upstream synthase of STING's ligand, cGAMP. | No STING activation in response to cytosolic DNA, but the pathway can still be activated by direct cGAMP stimulation. |
Experimental Protocol: STING Activation Assay
This protocol outlines a general method to assess STING activation by measuring downstream interferon production.
Objective: To measure the induction of type I interferon in response to STING activation and to validate the effect of negative controls.
Materials:
-
HEK293T cells (or other relevant cell lines).
-
Expression plasmids for STING-WT and STING inactive mutants (e.g., S358A).
-
IFN-β promoter-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
STING agonists (e.g., cGAMP, DMXAA) or cytosolic DNA.
-
Transfection reagent.
-
Luciferase assay system.
Procedure:
-
Co-transfect cells with the IFN-β promoter-luciferase reporter, the Renilla luciferase plasmid, and either the STING-WT or a STING mutant expression plasmid.
-
After 24 hours, stimulate the cells with a STING agonist for 6-16 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Compare the fold induction of the IFN-β promoter activity in cells expressing STING-WT versus the inactive mutant.
Visualization of the cGAS-STING Signaling Pathway
The diagram below illustrates the canonical cGAS-STING signaling cascade leading to type I interferon production.
Caption: Overview of cGAS-STING signaling.
Conclusion
The E234G/H363A mutant is a validated and reliable negative control for studying the enzymatic functions of FICD, particularly in the context of UPR signaling. In contrast, for the cGAS-STING pathway, this specific mutant is not documented as a standard negative control. Instead, researchers should utilize established methods such as gene knockout/knockdown or other well-characterized inactive point mutants like S358A to ensure the validity of their findings. This guide underscores the importance of selecting pathway- and protein-specific negative controls for rigorous and reproducible research.
References
- 1. FICD acts bi-functionally to AMPylate and de-AMPylate the endoplasmic reticulum chaperone BiP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. STING signaling remodels the tumor microenvironment by antagonizing myeloid-derived suppressor cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single Amino Acid Change in STING Leads to Constitutive Active Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Unfolded Protein Response Induction: E234G Hype-IN-1 vs. Tunicamycin
For Researchers, Scientists, and Drug Development Professionals
The Unfolded Protein Response (UPR) is a critical cellular signaling network that manages endoplasmic reticulum (ER) stress. Its targeted induction is a key strategy in various research and therapeutic contexts. This guide provides a detailed comparison of two common UPR inducers: the broad-spectrum agent tunicamycin and the more targeted, genetically encoded E234G Hype-IN-1.
At a Glance: Key Differences
| Feature | This compound | Tunicamycin |
| Mechanism of Action | Constitutively active adenylyltransferase (AMPylase) that specifically inactivates the ER chaperone BiP by AMPylation. | Inhibits N-linked glycosylation of newly synthesized proteins. |
| Mode of UPR Induction | Indirectly activates all three UPR branches by sequestering BiP from the ER stress sensors (IRE1, PERK, and ATF6). | Directly causes accumulation of a wide range of unfolded glycoproteins, leading to robust activation of all three UPR branches. |
| Specificity | Highly specific to the inactivation of BiP. | Broad-spectrum, affecting a wide array of glycoproteins. |
| Cellular Impact | More controlled and potentially less cytotoxic induction of the UPR. | Can lead to global disruption of protein folding and secretion, often resulting in higher cytotoxicity. |
Mechanism of Action and Signaling Pathways
Tunicamycin: A Global Inducer of ER Stress
Tunicamycin is a nucleoside antibiotic that acts as a potent inhibitor of N-linked glycosylation in the ER. By blocking the transfer of N-acetylglucosamine-1-phosphate to dolichol phosphate, it prevents the formation of the core glycan structure essential for the proper folding of many secretory and membrane proteins. This leads to a massive accumulation of unfolded glycoproteins, triggering a robust activation of all three canonical UPR pathways: IRE1, PERK, and ATF6.
This compound: A Specific Modulator of BiP Activity
This compound is a constitutively active mutant of the human FICD (HYPE) protein, an enzyme that regulates the activity of the master ER chaperone, BiP (also known as GRP78), through a process called AMPylation. The E234G mutation locks the enzyme in a state that preferentially AMPylates BiP, leading to its inactivation.[1][2] Under normal conditions, BiP is bound to the luminal domains of the three UPR sensors—IRE1, PERK, and ATF6—keeping them in an inactive state. By inactivating BiP, this compound causes the release of these sensors, leading to their activation and the initiation of the UPR.[3] This mechanism provides a more targeted approach to UPR induction compared to the global stress induced by tunicamycin.
Quantitative Data Comparison
Direct quantitative comparisons of UPR induction by this compound and tunicamycin in the same experimental system are limited in the published literature. However, data from separate studies on tunicamycin provide a baseline for its effects on UPR markers.
Table 1: Tunicamycin-Induced UPR Marker Expression in various cell lines
| Cell Line | Treatment | Marker | Fold Change/Observation | Reference |
| PC-3 | 1-10 µg/ml, up to 96h | Cell Viability | Dose-dependent decrease (up to 61.5% cell death) | [4] |
| Mouse Brain (PD4) | Subcutaneous injection | XBP1s, p-eIF2α, GRP78, GRP94 | Significant increase | [5] |
| OPM2 | 2.5 µg/mL, 24h | Mcl-1, ATF4, GRP-78, CHOP | Increased protein levels | [6] |
| SH-SY5Y | 5 µg/mL, 4h | XBP1s, IRE1α, BiP | Increased protein levels | [7] |
| 293T | 0.039-10 µg/ml, overnight | XBP1 splicing | Dose-dependent increase | [8] |
| Human Neuroblastoma | Not specified | GRP-78 (BiP) and associated proteins | Significantly upregulated | [9] |
| MDR GC cells | 0-1 µg/ml, 48h | PERK, IRE1, Bip, CHOP | Dose-dependent increase | [10] |
| A549 and H1299 | Not specified | ERSE Luciferase Reporter | 12.7 and 8-fold induction, respectively | [11] |
| PEF cells | Not specified | BiP, IRE1, PERK, ATF6 | Increased expression/activation | [12] |
Experimental Protocols
General Workflow for Comparing UPR Inducers
The following workflow outlines a general approach for comparing the effects of this compound and tunicamycin on UPR induction.
Detailed Methodologies
1. Tunicamycin Treatment for UPR Induction
-
Cell Seeding: Plate cells (e.g., HEK293, HeLa, SH-SY5Y) at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Prepare a stock solution of tunicamycin in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (typically ranging from 1 to 10 µg/mL). Replace the existing medium with the tunicamycin-containing medium. For control cells, use medium with an equivalent concentration of DMSO.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting and Analysis: After incubation, harvest the cells for downstream analysis such as Western blotting, RT-qPCR, or reporter assays to assess the activation of UPR markers.
2. This compound Transfection for UPR Induction
-
Plasmid Preparation: Obtain a mammalian expression vector encoding the E234G mutant of human HYPE (FICD).
-
Transfection: Transfect the plasmid into the chosen cell line using a suitable transfection reagent (e.g., Lipofectamine, FuGENE) according to the manufacturer's protocol. Use an empty vector or a vector expressing a catalytically inactive mutant (e.g., H363A) as a negative control.
-
Incubation: Allow for protein expression for a period of 24 to 48 hours post-transfection.
-
Harvesting and Analysis: Harvest the cells and analyze the expression of UPR markers as described for tunicamycin treatment. It is also advisable to confirm the expression of this compound and the AMPylation of BiP via Western blot.
Conclusion
Tunicamycin and this compound represent two distinct approaches to inducing the Unfolded Protein Response. Tunicamycin is a potent, broad-spectrum inducer that globally disrupts N-linked glycosylation, leading to a strong and comprehensive UPR activation. In contrast, this compound offers a more targeted and specific method by inactivating the central UPR regulator, BiP. The choice between these two inducers will depend on the specific research question. Tunicamycin is well-suited for studies requiring robust, global UPR activation, while this compound is ideal for investigating the specific consequences of BiP inactivation and for more controlled modulation of the UPR pathway. For direct comparisons, it is crucial to establish dose-response and time-course curves for both inducers in the specific experimental system being used.
References
- 1. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FICD acts bi-functionally to AMPylate and de-AMPylate the endoplasmic reticulum chaperone BiP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. buckinstitute.org [buckinstitute.org]
- 6. Proteome analysis of tunicamycin-induced ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPylation matches BiP activity to client protein load in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A multi-omics analysis reveals the unfolded protein response regulon and stress-induced resistance to folate-based antimetabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to E234G Hype-IN-1 and Thapsigargin for Studying Endoplasmic Reticulum Stress
For Researchers, Scientists, and Drug Development Professionals
The study of endoplasmic reticulum (ER) stress is crucial for understanding a multitude of diseases and developing novel therapeutic strategies. Two chemical probes, E234G Hype-IN-1 and thapsigargin, offer distinct approaches to manipulating the ER stress response. This guide provides an objective comparison of their mechanisms, experimental applications, and the data they can generate, enabling researchers to select the appropriate tool for their specific scientific questions.
At a Glance: Contrasting Mechanisms of Action
| Feature | This compound | Thapsigargin |
| Primary Target | HYPE (FICD) enzyme | Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump |
| Mechanism of Action | Inhibits the AMPylation and inactivation of the ER chaperone BiP/GRP78. | Inhibits the SERCA pump, leading to depletion of ER calcium stores. |
| Effect on ER Stress | Modulates the Unfolded Protein Response (UPR), potentially enhancing the cell's adaptive capacity. | Potently induces ER stress and the Unfolded Protein Response (UPR). |
| Primary Use | To study the role of BiP AMPylation in the UPR and ER homeostasis. | To induce and study the cellular response to acute ER stress. |
In-Depth Comparison
Thapsigargin: The Classic ER Stress Inducer
Thapsigargin is a sesquiterpene lactone that acts as a potent and specific inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1] By blocking the influx of calcium into the ER, thapsigargin causes a rapid and sustained depletion of ER calcium stores.[1] This disruption of calcium homeostasis interferes with the proper folding of calcium-dependent chaperones, leading to an accumulation of unfolded proteins in the ER lumen and robust activation of all three branches of the Unfolded Protein Response (UPR): PERK, IRE1α, and ATF6.[2]
This compound: A Modulator of the Unfolded Protein Response
This compound is a small molecule inhibitor of the HYPE (Huntingtin Yeast Interacting Partner E) enzyme, also known as FICD (Fic domain-containing protein).[3] HYPE/FICD is an ER-resident enzyme that regulates the activity of the master ER chaperone, BiP (Binding immunoglobulin protein), through a post-translational modification called AMPylation.[3] AMPylation of BiP at its substrate-binding domain inactivates the chaperone.[3] By inhibiting HYPE/FICD, this compound prevents the inactivation of BiP, thereby maintaining a pool of active chaperones that can help mitigate ER stress.[3] This makes it a tool for studying the role of BiP regulation in the UPR, rather than a direct inducer of ER stress.
Quantitative Data Comparison
The following tables summarize quantitative data on the effects of thapsigargin on ER stress markers. Currently, direct quantitative comparisons of this compound's effect on thapsigargin-induced UPR markers are limited in publicly available literature. One study reported that pre-treatment with a similar FICD inhibitor, C22, did not lead to a significant change in tunicamycin- and thapsigargin-induced UPR, with only a non-significant trend to slightly attenuate ATF6 and ATF4 expression in thapsigargin-treated cells.[3]
Table 1: Effect of Thapsigargin on UPR Marker Expression (mRNA levels)
| Cell Line | Treatment | ERDJ4 (IRE1 pathway) | BiP (ATF6 pathway) | ASNS (PERK pathway) | CHOP (PERK pathway) | Reference |
| SH-SY5Y | 60 nM Thapsigargin (8h) | ~4-fold increase | ~6-fold increase | ~5-fold increase | ~8-fold increase | [4] |
| SH-SY5Y | 60 nM Thapsigargin (24h) | ~2-fold increase | ~5-fold increase | ~3-fold increase | ~8-fold increase | [4] |
Table 2: Effect of Thapsigargin on UPR Marker Expression (Protein levels)
| Cell Line | Treatment | p-eIF2α | CHOP | Reference |
| INS-1E | 1 µM Thapsigargin | Increased | Increased | [5] |
| BeWo | 10 µM Thapsigargin (48h) | - | Upregulated | [6] |
| C28/I2 | 10 µM Thapsigargin | - | Increased | [4] |
Experimental Protocols
Inducing ER Stress with Thapsigargin
Objective: To induce a robust ER stress response in cultured cells.
Materials:
-
Thapsigargin (stock solution in DMSO)
-
Cell culture medium
-
Cultured cells (e.g., HEK293, HeLa, SH-SY5Y)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for protein extraction or RNA isolation kit
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Thapsigargin Preparation: Dilute the thapsigargin stock solution in pre-warmed cell culture medium to the desired final concentration. Common working concentrations range from 100 nM to 1 µM.[7][8] A dose-response experiment is recommended to determine the optimal concentration for your cell type and experimental endpoint.
-
Treatment: Remove the existing medium from the cells and replace it with the thapsigargin-containing medium.
-
Incubation: Incubate the cells for the desired duration. Activation of UPR pathways can be detected as early as 1-2 hours, with significant induction of downstream targets often observed between 6 and 24 hours.[9]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for downstream analysis (e.g., Western blotting, qPCR).
Studying the Role of BiP AMPylation with this compound
Objective: To investigate the effect of inhibiting BiP AMPylation on the cellular response to ER stress.
Materials:
-
This compound (stock solution in DMSO)
-
Thapsigargin (or another ER stress inducer)
-
Cell culture medium
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for protein extraction or RNA isolation kit
Procedure:
-
Cell Seeding: Plate cells to be 70-80% confluent at the time of treatment.
-
This compound Pre-treatment: Dilute this compound stock solution in pre-warmed cell culture medium. A typical working concentration may be around 10 µM, but optimization is recommended.[3] Pre-treat the cells with this compound for a period of 1 to 6 hours before inducing ER stress.[3]
-
ER Stress Induction: After the pre-treatment period, add thapsigargin directly to the medium containing this compound to the desired final concentration.
-
Incubation: Co-incubate the cells with both compounds for the desired duration (e.g., 6-24 hours).
-
Cell Lysis and Analysis: Wash the cells with ice-cold PBS and lyse them for downstream analysis of UPR markers by Western blotting or qPCR. Compare the results to cells treated with thapsigargin alone to determine the effect of HYPE/FICD inhibition.
Western Blot Analysis of Key UPR Markers
Objective: To quantify the protein levels of key UPR markers such as p-IRE1α, p-PERK, ATF6, and CHOP.
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for p-IRE1α, p-PERK, cleaved ATF6, CHOP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Mechanism of Thapsigargin-induced ER stress.
Caption: Mechanism of this compound action.
Caption: Comparative experimental workflow.
Conclusion
Thapsigargin and this compound are valuable but fundamentally different tools for investigating ER stress. Thapsigargin serves as a potent inducer, allowing for the study of the full spectrum of the UPR and its consequences. In contrast, this compound provides a means to dissect the regulatory role of BiP AMPylation within the UPR, offering insights into the adaptive mechanisms of ER homeostasis. The choice between these compounds will depend on the specific research question, with their combined use offering a powerful approach to unraveling the complexities of the ER stress response.
References
- 1. Prx1 Regulates Thapsigargin-Mediated UPR Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoplasmic reticulum stress produced by Thapsigargin affects the occurrence of spike-wave discharge by modulating unfolded protein response pathways and activating immune responses in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule FICD Inhibitors Suppress Endogenous and Pathologic FICD-Mediated Protein AMPylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dot | Graphviz [graphviz.org]
- 5. Thapsigargin down-regulates protein levels of GRP78/BiP in INS-1E cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule FICD inhibitors suppress endogenous and pathologic FICD-mediated protein AMPylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Activity of E234G Hype-IN-1 and the Bacterial Fic Enzyme VopS
For researchers, scientists, and drug development professionals, understanding the functional distinctions between Fic domain-containing enzymes is crucial for advancing research in cellular signaling and developing novel therapeutics. This guide provides an objective comparison of the constitutively active human Fic enzyme, E234G Hype-IN-1 (also known as FICD E234G), and the bacterial Fic enzyme VopS from Vibrio parahaemolyticus, with a focus on their enzymatic activity, substrate specificity, and the experimental protocols used for their characterization.
Introduction to Fic Enzymes: A Tale of Two AMPylators
Fic domain-containing proteins are a superfamily of enzymes found across all domains of life that catalyze the post-translational modification of proteins, most commonly through AMPylation (also known as adenylylation). This process involves the covalent transfer of an adenosine monophosphate (AMP) moiety from an ATP molecule to a hydroxyl group of a serine, threonine, or tyrosine residue on a target protein. This modification can profoundly alter the target protein's function, localization, and interaction with other molecules.
This compound (FICD E234G) is a hyperactive mutant of the sole human Fic protein, Huntingtin yeast-interacting protein E (HYPE), also known as FICD. The E234G mutation removes an autoinhibitory glutamate residue, rendering the enzyme constitutively active.[1] In humans, HYPE/FICD is localized to the endoplasmic reticulum (ER) and plays a key role in regulating the unfolded protein response (UPR) by AMPylating the major ER chaperone, BiP (Binding immunoglobulin protein).[1]
VopS is a virulence factor secreted by the pathogenic bacterium Vibrio parahaemolyticus through its type III secretion system. As a bacterial effector, VopS targets host cell proteins to disrupt cellular processes and promote infection. Specifically, VopS AMPylates small Rho GTPases, such as Cdc42, Rac1, and RhoA, on a conserved threonine residue within their switch I region.[2] This modification prevents the GTPases from interacting with their downstream effectors, leading to a collapse of the host cell's actin cytoskeleton.[2]
Comparative Analysis of Enzymatic Activity
While both this compound and VopS are potent AMPylators, they exhibit distinct substrate specificities and operate in different biological contexts. The following table summarizes their key characteristics and available kinetic data. It is important to note that the kinetic parameters presented are from different studies and experimental conditions, which may influence the absolute values.
| Feature | This compound (FICD E234G) | VopS |
| Organism | Human (Homo sapiens) | Vibrio parahaemolyticus |
| Cellular Location | Endoplasmic Reticulum | Injected into host cell cytoplasm |
| Primary Substrate(s) | BiP (GRP78), Hsp70, Hsp90, Hsp40 | Rho family GTPases (Cdc42, Rac1, RhoA) |
| Modification Site | Threonine/Serine residues (e.g., Thr518 in BiP) | Threonine residue in Switch I region |
| Biological Role | Regulation of Unfolded Protein Response (UPR) | Virulence factor, disruption of host cytoskeleton |
| Kinetic Mechanism | Presumed sequential | Sequential |
Signaling Pathways and Experimental Workflow
VopS-mediated Disruption of Rho GTPase Signaling
The following diagram illustrates the signaling pathway disrupted by VopS. Active, GTP-bound Rho GTPases normally interact with downstream effectors to regulate the actin cytoskeleton. VopS AMPylates a key threonine residue, sterically hindering this interaction and leading to cytoskeletal collapse.
Caption: VopS disrupts Rho GTPase signaling by AMPylation.
This compound (FICD) in the Unfolded Protein Response
This diagram shows the role of FICD (Hype) in the unfolded protein response. Under normal conditions, FICD AMPylates BiP, keeping it in an inactive state. Upon ER stress, this AMPylation is reversed, releasing active BiP to aid in protein folding. The E234G mutant bypasses this regulation, leading to constitutive BiP AMPylation.
Caption: FICD (Hype) regulates BiP activity in the UPR.
General Workflow for In Vitro AMPylation Assay
The following diagram outlines a typical workflow for assessing the activity of Fic enzymes in vitro using a radioactive assay.
Caption: Workflow for a radioactive in vitro AMPylation assay.
Experimental Protocols
The following are generalized protocols for in vitro AMPylation assays for this compound and VopS, based on commonly used methods.[3][4][5] Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: In Vitro AMPylation of BiP by this compound
This protocol is adapted for the AMPylation of the chaperone BiP using [α-32P]ATP.[3][5]
Materials:
-
Purified recombinant this compound
-
Purified recombinant BiP
-
10x AMPylation Buffer: 500 mM HEPES, 100 mM MnCl₂, pH 7.5
-
[α-32P]ATP (10 µCi/µl)
-
4x SDS-PAGE Loading Buffer
-
Protein Storage Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10% (v/v) glycerol, pH 7.5
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a 1.5 ml microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µl final volume:
-
2 µl of 10x AMPylation Buffer
-
2 µg of this compound
-
10 µg of BiP
-
Nuclease-free water to a volume of 19 µl
-
-
Initiate Reaction: Add 1 µl of [α-32P]ATP (final activity of ~2.5 µCi per reaction) to start the reaction.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C.
-
Quench Reaction: Stop the reaction by adding 6.7 µl of 4x SDS-PAGE Loading Buffer.
-
Denaturation: Heat the samples at 95°C for 10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Autoradiography: After electrophoresis, dry the gel and expose it to a phosphor screen or autoradiography film to detect the radiolabeled, AMPylated proteins.
-
Analysis: Quantify the band intensities to determine the extent of AMPylation. A parallel Coomassie-stained gel should be run to confirm equal protein loading.
Protocol 2: In Vitro AMPylation of Cdc42 by VopS
This protocol is for the AMPylation of the Rho GTPase Cdc42 by VopS.[4]
Materials:
-
Purified recombinant VopS
-
Purified recombinant Cdc42 (constitutively active mutant, e.g., Q61L, is often used)
-
10x Reaction Buffer: Specific composition may vary, but typically contains Tris-HCl, MgCl₂, and DTT.
-
[α-32P]ATP (10 µCi/µl)
-
4x SDS-PAGE Loading Buffer
-
Protein Storage Buffer
-
Nuclease-free water
Procedure:
-
Enzyme Priming (Optional but Recommended): Pre-incubate 5 µg of VopS with 0.5 µl of [α-32P]ATP in 20 µl of 1x Reaction Buffer for 60 minutes at 20°C. This step can enhance target AMPylation.
-
Reaction Setup: To the primed enzyme mixture, add 2 µg of Cdc42. The final reaction volume should be around 40 µl.
-
Incubation: Incubate the reaction for 60 minutes at 20°C.
-
Quench Reaction: Stop the reaction by adding 13.3 µl of 4x SDS-PAGE Loading Buffer.
-
Denaturation: Boil the samples at 95°C for 10 minutes.
-
SDS-PAGE: Analyze the samples by SDS-PAGE.
-
Autoradiography: Detect AMPylated proteins by exposing the dried gel to a phosphor screen or film.
-
Analysis: Quantify the radioactive signal to assess VopS activity.
Conclusion
This compound and VopS, while both members of the Fic enzyme family, represent distinct functional classes of AMPylators. This compound is a constitutively active form of a human regulatory enzyme involved in maintaining ER homeostasis, primarily targeting chaperones. In contrast, VopS is a bacterial virulence factor that has evolved to specifically target and inactivate host Rho GTPases to facilitate infection. Their differing substrate specificities and biological roles underscore the diverse functional evolution of the Fic domain. The provided experimental frameworks offer a starting point for researchers to quantitatively assess the activity of these and other Fic enzymes, paving the way for a deeper understanding of their mechanisms and the development of targeted inhibitors or activators for therapeutic purposes.
References
- 1. FICD acts bi-functionally to AMPylate and de-AMPylate the endoplasmic reticulum chaperone BiP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPylation of Rho GTPases by Vibrio VopS disrupts effector binding and downstream signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro AMPylation/Adenylylation of Alpha-synuclein by HYPE/FICD [bio-protocol.org]
- 4. In vitro AMPylation Assays Using Purified, Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro AMPylation/Adenylylation of Alpha-synuclein by HYPE/FICD - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for E234G Hype-IN-1
Disclaimer: "E234G Hype-IN-1" refers to a constitutively active mutant of the HYPE protein, a biological macromolecule used in research. It is not a commercially available chemical with a specific Safety Data Sheet (SDS). The following disposal procedures are based on general best practices for non-hazardous biological laboratory waste. Researchers must always adhere to the specific guidelines and regulations set forth by their institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, standard laboratory practices for handling biological materials should be followed to minimize contamination and ensure personal safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling solutions containing this compound.
-
Containment: Handle the protein and any related experimental materials in a designated laboratory area. Avoid generating aerosols.
-
Spill Response: In case of a spill, decontaminate the area with a suitable disinfectant, such as a 10% bleach solution, followed by a water rinse.
Waste Characterization and Segregation
Proper disposal begins with correctly identifying and segregating the waste. The primary consideration is whether the this compound waste is mixed with any hazardous materials.
| Waste Stream Category | Description | Disposal Pathway |
| Non-Hazardous Liquid Waste | Aqueous solutions (e.g., buffers) containing this compound protein, with no other hazardous components. | Decontamination followed by sanitary sewer disposal. |
| Non-Hazardous Solid Waste | Items contaminated with this compound, such as pipette tips, microfuge tubes, and gels, with no other hazardous components. | Decontamination followed by disposal in regular or designated laboratory trash. |
| Mixed Hazardous Waste | Solutions or materials containing this compound along with hazardous chemicals (e.g., organic solvents, heavy metals) or other biohazardous agents. | Follow institutional guidelines for hazardous chemical or biohazardous waste disposal. Do not mix with non-hazardous waste. |
Step-by-Step Disposal Procedures
The following protocols provide a general framework for the disposal of non-hazardous waste containing this compound.
Experimental Workflow for Waste Disposal
Caption: Workflow for the disposal of non-hazardous this compound waste.
Protocol 1: Disposal of Non-Hazardous Liquid Waste
This protocol applies to buffer solutions containing the this compound protein.
-
Collection: Collect liquid waste in a designated, leak-proof container.
-
Chemical Decontamination:
-
pH Neutralization (if necessary): Check the pH of the decontaminated solution. If required by your institution, neutralize the solution to a pH between 6.0 and 9.0 before disposal.
-
Sewer Disposal: Pour the decontaminated solution down a laboratory sink with a continuous flow of cold water.[2] This helps to dilute the solution further and prevent any potential damage to the plumbing.
-
Log Entry: Record the disposal in your laboratory's waste disposal log, if applicable.
Protocol 2: Disposal of Non-Hazardous Solid Waste
This protocol is for items such as contaminated gloves, pipette tips, and plasticware.
-
Collection: Place all solid waste contaminated with this compound into a designated biohazard bag or a puncture-resistant container.
-
Decontamination Method A: Autoclaving (Preferred Method)
-
Place the collected waste in an autoclavable biohazard bag.
-
Autoclave at 121°C (250°F) for a minimum of 30-60 minutes to ensure sterilization.[1][3] The exact cycle time may vary depending on the load size and your institution's protocols.[3]
-
After autoclaving and cooling, the sterilized bag can typically be disposed of in the regular trash. Confirm this with your EHS department.
-
-
Decontamination Method B: Chemical Disinfection
-
For items that cannot be autoclaved, soak them in a 10% bleach solution for at least 30 minutes.
-
After disinfection, drain the excess liquid and dispose of the solid items in the appropriate laboratory waste container.
-
-
Final Disposal: Place the decontaminated and contained solid waste into the appropriate final disposal bin as directed by your facility's waste management plan.
Signaling Pathway of Institutional Waste Management
Caption: Logical flow of proper laboratory waste management.
Summary of Decontamination Methods
| Method | Agent | Concentration/Parameters | Contact Time | Effective Against | Best For |
| Chemical Disinfection | Sodium Hypochlorite (Bleach) | 10% final concentration | ≥ 30 minutes | Proteins, Bacteria, Viruses | Liquid waste, surface decontamination |
| Heat Sterilization | Autoclave (Steam) | 121°C (250°F), 15 psi | 30 - 60 minutes | All microbial life, denatures proteins | Solid waste (tubes, tips), heat-stable liquids |
It is good laboratory practice to decontaminate all microbial and biological products before disposal.[4] Always ensure that your chosen decontamination method is compatible with all components of the waste stream. For instance, do not autoclave solutions containing bleach, as this can release hazardous fumes and damage the autoclave.[5]
References
- 1. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 2. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 3. Chapter 7, Biosafety Manual: Decontamination | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. tamiu.edu [tamiu.edu]
- 5. auckland.ac.nz [auckland.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
